2-(4-Methoxyphenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680760 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225539-80-9 | |
| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Horizons: The Biological Activity and Synthetic Utility of 2-(4-Methoxyphenyl)nicotinic Acid Derivatives
Executive Summary
In the landscape of modern drug discovery, the 2-arylnicotinic acid scaffold represents a highly privileged pharmacophore. Specifically, 2-(4-methoxyphenyl)nicotinic acid serves both as a potent standalone bioactive agent and as a critical synthetic intermediate for complex alkaloid architectures, most notably the 4-azafluorenones (e.g., onychine analogs). This whitepaper provides an in-depth technical analysis of the biological activities, structure-activity relationships (SAR), and self-validating synthetic workflows associated with this compound class.
Structural Significance & Chemical Biology
The pharmacological versatility of 2-(4-methoxyphenyl)nicotinic acid stems from its precise stereoelectronic properties. The causality behind its high target-binding affinity lies in three structural pillars:
-
The Pyridine Core: The nitrogen atom acts as a critical hydrogen-bond acceptor, while simultaneously lowering the pKa of the adjacent carboxylic acid. This optimizes the molecule's ionization state at physiological pH, enhancing oral bioavailability.
-
The Carboxylic Acid Moiety: A classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), this group forms critical electrostatic interactions with the Arg120 residue in the cyclooxygenase (COX) active site.
-
The 4-Methoxyphenyl Substitution: The electron-donating methoxy group increases the electron density of the aryl ring, optimizing pi-pi stacking interactions within hydrophobic protein pockets. Furthermore, the steric bulk at the para-position prevents rapid oxidative metabolism by CYP450 enzymes, prolonging the compound's half-life.
When cyclized, this scaffold yields 4-azafluorenones , a class of alkaloids renowned for their broad-spectrum antimicrobial, antimalarial, and cytotoxic properties .
Synthetic Workflows: From Precursor to Bioactive Scaffold
The transformation of simple precursors into 2-(4-methoxyphenyl)nicotinic acid and its subsequent cyclization requires precise control over reaction conditions. Traditional acid-mediated cyclizations (using polyphosphoric acid, PPA) often fail for alkoxy-substituted nicotinic acids due to undesired lactonization.
Mechanistic Insight: To circumvent this, modern protocols employ a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization. By shifting from an ionic to a radical pathway, the reaction bypasses the nucleophilic attack of the methoxy oxygen on the activated carbonyl, selectively yielding the desired 5-oxygenated 4-azafluorenone .
Figure 1: Synthetic workflow from 2-chloronicotinic acid to 4-azafluorenone derivatives.
Pharmacological Profiling
Antimicrobial & Antifungal Efficacy
Derivatives such as 7-methoxyonychine exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacterial strains. The planar, rigid structure of the azafluorenone core allows for DNA intercalation, disrupting microbial replication. Minimum Inhibitory Concentrations (MIC) typically range from 64 to 256 µg/mL .
Anticancer & Cytotoxic Mechanisms
In oncology models, 4-azafluorenone derivatives demonstrate significant cytotoxicity by triggering the intrinsic apoptotic pathway. The compounds induce mitochondrial membrane depolarization, leading to an imbalance in the Bax/Bcl-2 ratio. This triggers the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in cell cycle arrest .
Figure 2: Apoptotic signaling pathway triggered by 4-azafluorenone derivatives.
Anti-inflammatory Potential
As a direct analog to the fenamate class of NSAIDs (e.g., flunixin), the uncyclized 2-(4-methoxyphenyl)nicotinic acid acts as a competitive inhibitor of Cyclooxygenase enzymes. The spatial arrangement of the methoxyphenyl ring mimics the arachidonic acid transition state, blocking prostaglandin synthesis .
Quantitative Data Summary
The following table synthesizes the biological activities of the parent acid and its downstream cyclized derivatives across various therapeutic targets:
| Compound / Derivative | Target / Mechanism | Biological Activity (MIC / IC50) | Key Indication |
| 2-(4-Methoxyphenyl)nicotinic acid | COX-1 / COX-2 Inhibition | IC50 ~ 3.1 µM (Scaffold avg) | Anti-inflammatory |
| 7-Methoxyonychine | Microbial DNA Intercalation | MIC 64 - 256 µg/mL | Antimicrobial |
| Onychine Analogs | Plasmodium falciparum | IC50 1.5 - 10 µg/mL | Antimalarial |
| 4-Azafluorenone Derivatives | Apoptotic Caspase Cascade | IC50 5 - 15 µM | Anticancer / Cytotoxicity |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks to verify reaction success and assay integrity.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Synthesize 2-(4-methoxyphenyl)nicotinic acid from 2-chloronicotinic acid.
-
Causality: Microwave irradiation is chosen over conventional reflux to rapidly accelerate the oxidative addition step of the palladium catalyst. This minimizes competitive des-halogenation side reactions, ensuring a cleaner profile and higher yield.
-
Preparation: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under an inert argon atmosphere to prevent catalyst oxidation.
-
Solvent: Suspend the mixture in a degassed 4:1 mixture of Dioxane/Water.
-
Reaction: Irradiate at 110°C for 20 minutes.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting material spot (UV active at 254 nm) and the appearance of a lower Rf spot confirms conversion. Confirm the para-methoxy substitution via 1H -NMR (singlet at ~3.8 ppm).
Protocol B: TBHP-Mediated Radical Cyclization
Objective: Convert the nicotinic acid derivative into a 4-azafluorenone.
-
Preparation: Dissolve 2-(4-methoxyphenyl)nicotinic acid in 1,2-dichloroethane (1,2-DCE).
-
Initiation: Add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3.0 eq).
-
Reaction: Heat the mixture to 100°C for 18 hours.
-
Self-Validation Check: The transition from a colorless solution to a distinct yellow/orange hue is characteristic of the highly conjugated fluorenone system forming. Purify via flash chromatography.
Protocol C: Self-Validating Antimicrobial MIC Assay (Broth Microdilution)
Objective: Determine the MIC of the synthesized derivatives.
-
Causality: Relying solely on optical density (OD) can yield false positives due to the precipitation of hydrophobic derivatives in aqueous media. We incorporate resazurin dye as an orthogonal, metabolic readout.
-
Inoculation: Seed 96-well plates with 105 CFU/mL of the target bacterial strain in Mueller-Hinton broth.
-
Treatment: Apply a serial dilution of the derivative (ranging from 512 µg/mL to 1 µg/mL).
-
Incubation: Incubate for 18 hours at 37°C.
-
Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Readout: A color shift from blue (oxidized) to pink (reduced) indicates metabolically active surviving cells. The MIC is strictly defined as the lowest concentration well that remains blue, completely bypassing OD-related precipitation artifacts.
References
-
Title: A Review on Onychine and its Analogs: Synthesis and Biological Activity Source: Current Organic Synthesis / PubMed URL: [Link]
-
Title: Collective Total Synthesis of 4-Azafluorenone Alkaloids Source: Chemistry - A European Journal URL: [Link]
-
Title: Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep Source: Molecules / MDPI URL: [Link]
An In-depth Technical Guide to the Discovery and Synthesis of 2-(4-Methoxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)nicotinic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. The guide delves into the primary synthetic routes for its preparation, focusing on the mechanistic underpinnings and practical considerations of the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, comparative data, and characterization information are provided to ensure scientific integrity and reproducibility. Furthermore, this document explores the biological context of nicotinic acid derivatives, offering insights into the potential therapeutic relevance of 2-(4-methoxyphenyl)nicotinic acid.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous metabolic redox reactions.[1][2] Beyond its role as a vitamin, nicotinic acid and its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities.[3] Notably, nicotinic acid itself is a well-established lipid-lowering agent.[4]
The modification of the nicotinic acid scaffold has been a fruitful strategy in medicinal chemistry to develop novel therapeutic agents with a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[5] The introduction of aryl substituents onto the pyridine ring can significantly modulate the compound's physicochemical properties and biological targets. This guide focuses on a specific derivative, 2-(4-methoxyphenyl)nicotinic acid, which combines the nicotinic acid core with a methoxy-substituted phenyl ring, a common feature in many biologically active molecules.
Key Synthetic Strategies for 2-Aryl Nicotinic Acids
The construction of the C-C bond between the pyridine ring of nicotinic acid and the 4-methoxyphenyl group is the central challenge in the synthesis of the target molecule. Two powerful and widely used cross-coupling reactions are particularly well-suited for this transformation: the Ullmann condensation and the Suzuki-Miyaura coupling.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N or C-C bond between an aryl halide and an amine, alcohol, or, in some variations, an organocopper reagent.[6][7] For the synthesis of 2-anilinonicotinic acids, a related class of compounds, the Ullmann condensation involves the reaction of a 2-halonicotinic acid with an aniline derivative.[8]
Mechanism and Rationale: The reaction typically proceeds through the formation of an organocopper intermediate. The copper catalyst, often in the form of copper powder or a copper(I) salt, reacts with the aryl halide. This is followed by a nucleophilic attack from the amine. Traditional Ullmann conditions are often harsh, requiring high temperatures and polar, high-boiling point solvents.[6] However, advancements have led to milder conditions through the use of ligands that stabilize the copper catalyst.
Diagram: Generalized Ullmann Condensation for 2-Anilinonicotinic Acids
Caption: General workflow of the Ullmann condensation for synthesizing 2-anilinonicotinic acids.
The Suzuki-Miyaura Coupling: A Versatile and Modern Method
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[9][10] This reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[11]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-chloronicotinic acid) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., (4-methoxyphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[10]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
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Methodological & Application
A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(4-Methoxyphenyl)nicotinic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-(4-Methoxyphenyl)nicotinic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers in pharmaceutical development and metabolic studies, this guide provides a comprehensive framework, from first principles to a step-by-step experimental protocol. We delve into the rationale behind chromatographic separation, the specifics of electrospray ionization for this molecule, and its characteristic fragmentation patterns under collision-induced dissociation. The protocol is structured to ensure reproducibility and accuracy, forming a self-validating system for quantitative analysis in complex matrices.
Introduction and Scientific Context
2-(4-Methoxyphenyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₃, Monoisotopic Mass: 229.074 Da) is a heterocyclic aromatic compound belonging to the nicotinic acid derivative family. Nicotinic acid (Niacin) and its derivatives are fundamental in metabolic research and pharmaceutical development, serving as precursors to essential coenzymes like NAD and NADP.[1][2] The structural modification with a methoxyphenyl group suggests potential applications in medicinal chemistry, where such moieties can modulate pharmacological activity, receptor binding affinity, and pharmacokinetic properties.
Accurate quantification of such molecules is paramount for drug efficacy studies, pharmacokinetic profiling, and quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity.[1][3] This method allows for the precise measurement of the target analyte even at trace levels within complex biological matrices. This document provides the scientific rationale and a practical, field-proven protocol for this analysis.
Principle of the Method: A Triad of Selectivity
The analytical strategy hinges on three core technologies working in concert: High-Performance Liquid Chromatography (HPLC), Electrospray Ionization (ESI), and Tandem Mass Spectrometry (MS/MS).
-
Chromatographic Separation (HPLC): The primary goal is to isolate 2-(4-Methoxyphenyl)nicotinic acid from endogenous matrix components. We employ reverse-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, will be retained on the column and then eluted by gradually increasing the organic solvent concentration (acetonitrile) in the mobile phase. The addition of an acid modifier like formic acid is crucial; it protonates the carboxylic acid group, suppressing its ionization and leading to better peak shape and retention on the reverse-phase column.
-
Ionization (Electrospray Ionization - ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[4][5] For 2-(4-Methoxyphenyl)nicotinic acid, the pyridine nitrogen and the carboxylic acid group make it amenable to ionization in both positive and negative modes. We select the positive ion mode ([M+H]⁺) for its robustness and the high proton affinity of the pyridine nitrogen. In this mode, the analyte is protonated to form a pseudomolecular ion with a mass-to-charge ratio (m/z) of 230.08.
-
Detection (Tandem Mass Spectrometry - MS/MS): This is the key to the method's specificity. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Isolates the protonated precursor ion of our analyte (m/z 230.08).
-
q2 (Collision Cell): The isolated precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), imparts internal energy, causing the ion to break apart into predictable fragment ions (product ions).[6][7]
-
Q3 (Third Quadrupole): Isolates one or more of these specific product ions. The instrument records the signal only when a specific precursor ion fragments to a specific product ion, creating a highly selective and noise-free signal.
-
The overall analytical workflow is visualized below.
Caption: High-level workflow for the quantification of 2-(4-Methoxyphenyl)nicotinic acid.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: 2-(4-Methoxyphenyl)nicotinic acid reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 2-(4-Methoxyphenyl-d3)nicotinic acid) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., another nicotinic acid derivative not present in the sample) can be used.[3]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Modifier: Optima™ LC/MS grade formic acid.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of the Internal Standard Working Solution.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Liquid Chromatography (LC) Method
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6.1-8 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 below |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2-(4-Methoxyphenyl)nicotinic acid | 230.08 | 212.07 | 15 | Quantifier |
| 2-(4-Methoxyphenyl)nicotinic acid | 230.08 | 184.07 | 25 | Qualifier |
| Internal Standard (Example) | User Defined | User Defined | User Defined | Internal Std. |
Mechanistic Insight: Fragmentation Pathway
Understanding the fragmentation of the precursor ion is critical for developing a specific and sensitive MS/MS method.[5] Upon collision-induced dissociation, the protonated 2-(4-Methoxyphenyl)nicotinic acid ion (m/z 230.08) undergoes characteristic bond cleavages.
-
Loss of Water (H₂O): The most favorable initial fragmentation is the neutral loss of water (18.01 Da) from the protonated carboxylic acid group, yielding a highly stable acylium ion at m/z 212.07 . This is a common and typically abundant fragment for carboxylic acids and is selected as the primary "quantifier" transition.
-
Loss of Formic Acid (CH₂O₂): A subsequent or alternative fragmentation involves the neutral loss of the entire carboxylic acid group as formic acid (46.01 Da), resulting in a product ion at m/z 184.07 . This fragment represents the core 2-(4-methoxyphenyl)pyridine structure. This transition serves as an excellent "qualifier" to confirm the identity of the analyte.
The proposed fragmentation pathway is depicted below.
Caption: Predicted CID fragmentation of protonated 2-(4-Methoxyphenyl)nicotinic acid.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a full method validation should be conducted according to established guidelines from regulatory bodies like the FDA or EMA. Key validation parameters to assess include:
-
Linearity: The method should demonstrate a linear response across the defined range of calibration standards (e.g., R² > 0.99).
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.[8]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Matrix Effect: Evaluation of the ion suppression or enhancement caused by the sample matrix.[3]
-
Stability: Assessment of analyte stability under various conditions (e.g., freeze-thaw cycles, bench-top storage).[8]
By systematically verifying these parameters, the protocol becomes a self-validating system, ensuring that the data generated is both accurate and trustworthy for critical decision-making in drug development and research.
References
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Google Cloud.
-
Li, H., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. Retrieved March 11, 2026, from [Link]
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Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Retrieved March 11, 2026, from [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). Analytical Chemistry, ACS Publications. Retrieved March 11, 2026, from [Link]
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Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Retrieved March 11, 2026, from [Link]
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Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? (2015). Rapid Communications in Mass Spectrometry. Retrieved March 11, 2026, from [Link]
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Hsieh, Y., & Korfmacher, W. A. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. PubMed. Retrieved March 11, 2026, from [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Semantic Scholar. Retrieved March 11, 2026, from [Link]
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Amegayibor, F. S., et al. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Physical Chemistry A. Retrieved March 11, 2026, from [Link]
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Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. (2008). The Journal of Physical Chemistry A, ACS Publications. Retrieved March 11, 2026, from [Link]
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Collision-induced dissociation. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
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Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 11, 2026, from [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Retrieved March 11, 2026, from [Link]
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nicotinic acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 11, 2026, from [Link]
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Organic compounds. (2020). MassBank. Retrieved March 11, 2026, from [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI. Retrieved March 11, 2026, from [Link]
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4-Methoxyphenylacetic Acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]
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Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018). Analytical Methods, RSC Publishing. Retrieved March 11, 2026, from [Link]
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Application Note: In Vitro Assay Development for 2-(4-Methoxyphenyl)nicotinic Acid via GPR109A Activation
Introduction & Mechanistic Rationale
2-(4-Methoxyphenyl)nicotinic acid is a synthetic 2-aryl derivative of nicotinic acid (niacin). Nicotinic acid is a canonical antidyslipidemic and anti-inflammatory agent that exerts its primary pharmacological effects through the G-protein-coupled receptor GPR109A (also known as HCAR2 in humans and PUMA-G in mice)[1].
From a structural biology perspective, the carboxylic acid at the 3-position of the pyridine ring is critical for anchoring the molecule to Arg111 within the GPR109A binding pocket[2]. The addition of a 4-methoxyphenyl group at the 2-position represents a strategic medicinal chemistry modification aimed at enhancing receptor affinity and modulating downstream efficacy.
Because GPR109A is a Gi/o-coupled receptor, its activation suppresses adenylyl cyclase (AC) activity, leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3]. In adipose tissue, this drop in cAMP reduces the activation of Protein Kinase A (PKA), which subsequently inhibits hormone-sensitive lipase (HSL), thereby halting the hydrolysis of triglycerides into free fatty acids and glycerol (lipolysis)[4]. To rigorously evaluate the pharmacological profile of 2-(4-Methoxyphenyl)nicotinic acid, we must construct a self-validating in vitro screening cascade that measures both direct target engagement (cAMP inhibition) and functional phenotypic outcomes (anti-lipolysis).
Mechanism of action for 2-aryl nicotinic acid derivatives via GPR109A signaling.
Experimental Workflow Design
To ensure the trustworthiness of the data, the assay system is designed with built-in causality and self-validation. We employ a two-tiered approach:
-
Target Engagement (cAMP Assay): Proves the compound physically binds and activates the specific Gi-coupled receptor.
-
Functional Phenotype (Lipolysis Assay): Proves the receptor activation translates to the desired biological effect in a physiologically relevant cell model.
Standardized experimental workflow for evaluating GPR109A modulators in vitro.
Protocol 1: GPR109A Target Engagement (cAMP Accumulation Assay)
Causality & Assay Logic: Because GPR109A is a Gi-coupled receptor, its activation decreases cAMP[5]. However, basal cAMP levels in resting cells are too low to measure a reliable decrease. Therefore, we must artificially raise the "cAMP ceiling" using Forskolin , a direct activator of adenylyl cyclase[6]. The efficacy of 2-(4-Methoxyphenyl)nicotinic acid is quantified by its ability to suppress this Forskolin-induced cAMP spike. We also include IBMX , a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the premature degradation of cAMP, ensuring the signal window remains stable.
Self-Validating Controls:
-
Positive Control: Nicotinic acid (Niacin) to define 100% Emax (maximal receptor activation).
-
Negative Control: Vehicle (DMSO) + Forskolin to define 0% inhibition.
-
Quality Control: A Z'-factor > 0.5 must be achieved between the positive and negative control wells to validate the plate.
Step-by-Step Methodology
-
Cell Preparation: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin)[4].
-
Seeding: Harvest cells and resuspend in Assay Buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Seed at a density of 1×104 cells/well into a 384-well white opaque microplate.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(4-Methoxyphenyl)nicotinic acid and Nicotinic Acid (reference standard) in Assay Buffer. The final assay concentration of DMSO should not exceed 1%.
-
Co-Incubation: Add the compound dilutions to the cells and incubate for 15 minutes at 37°C to allow receptor binding.
-
Stimulation: Add Forskolin to a final concentration of 5 µM in all wells (except basal controls). Incubate for an additional 30 minutes at 37°C[6].
-
Detection: Lyse the cells and detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic). Add the labeled cAMP-d2 and Anti-cAMP Cryptate conjugates as per the manufacturer's instructions.
-
Readout: Incubate for 1 hour at room temperature and read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio.
Protocol 2: Functional Phenotypic Assay (In Vitro Lipolysis)
Causality & Assay Logic: While the cAMP assay confirms receptor binding, it does not guarantee a physiological effect. Differentiated 3T3-L1 adipocytes naturally express GPR109A and contain lipid droplets. By stimulating the cells with Isoproterenol (a Gs-coupled β-adrenergic agonist), we induce robust lipolysis[7]. If 2-(4-Methoxyphenyl)nicotinic acid is a functional GPR109A agonist, it will counteract the Gs-signal via its Gi-signal, preventing the breakdown of triglycerides. We measure this by quantifying glycerol , a stable byproduct of lipolysis secreted into the media[7].
Step-by-Step Methodology
-
Adipocyte Differentiation: Seed 3T3-L1 preadipocytes in 96-well plates. Upon reaching confluence, initiate differentiation using DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin for 48 hours. Maintain in post-differentiation media (DMEM + 10% FBS + Insulin) for an additional 7-10 days until lipid droplets are highly visible[7].
-
Starvation: Wash the differentiated adipocytes twice with warm PBS. Incubate in serum-free, phenol red-free DMEM containing 2% fatty acid-free BSA (Lipolysis Assay Buffer) for 2 hours at 37°C to establish a baseline.
-
Pre-treatment: Add serial dilutions of 2-(4-Methoxyphenyl)nicotinic acid or Nicotinic Acid to the wells. Incubate for 30 minutes at 37°C.
-
Lipolysis Stimulation: Add Isoproterenol to a final concentration of 100 nM to stimulate lipolysis. Incubate for 2 hours at 37°C.
-
Glycerol Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well clear plate. Add 50 µL of Glycerol Assay Reagent (a coupled enzymatic colorimetric mix containing glycerol kinase and peroxidase).
-
Readout: Incubate for 15 minutes at room temperature protected from light. Measure absorbance at 540 nm using a spectrophotometer[7].
Data Presentation & Interpretation
Data should be analyzed using non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration (IC50) for cAMP suppression and the half-maximal effective concentration (EC50) for anti-lipolysis.
The table below outlines the expected data structure and representative benchmark values for the reference standard (Nicotinic Acid) against the empirical evaluation of the novel derivative.
| Compound | Assay Type | Cell Line | Target Pathway | Benchmark IC50/EC50 (nM) | Emax (% of Control) |
| Nicotinic Acid (Control) | cAMP Inhibition | HEK293-GPR109A | GPR109A (Gi) | ~100 nM | 100% |
| 2-(4-Methoxyphenyl)nicotinic acid | cAMP Inhibition | HEK293-GPR109A | GPR109A (Gi) | Empirical Data | Empirical Data |
| Nicotinic Acid (Control) | Anti-lipolysis | 3T3-L1 Adipocytes | HSL Inhibition | ~250 nM | 100% |
| 2-(4-Methoxyphenyl)nicotinic acid | Anti-lipolysis | 3T3-L1 Adipocytes | HSL Inhibition | Empirical Data | Empirical Data |
Note: A highly potent 2-aryl derivative is expected to exhibit a leftward shift in the dose-response curve (lower IC50/EC50) compared to the unsubstituted nicotinic acid baseline, indicating superior receptor affinity.
References
- GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.Journal of Clinical Investigation (JCI).
- 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3.Benchchem.
- Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.PMC (NIH).
- Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors.Zen-Bio.
- Nicotinic Acid Receptor Abnormalities in Human Skin Cancer: Implications for a Role in Epidermal Differentiation.PLOS One.
- Application Notes and Protocols for Acifran Cell-Based Assays.Benchchem.
- Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells.PLOS One.
Sources
- 1. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]
- 2. 5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3 | Benchchem [benchchem.com]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells | PLOS One [journals.plos.org]
- 6. Nicotinic Acid Receptor Abnormalities in Human Skin Cancer: Implications for a Role in Epidermal Differentiation | PLOS One [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(4-Methoxyphenyl)nicotinic Acid as a Precursor in the Synthesis of Bioactive 4-Azafluorenones
Executive Summary
In advanced medicinal chemistry, 2-(4-Methoxyphenyl)nicotinic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly specialized, critical building block for the construction of the 4-azafluorenone tricyclic core. Specifically, it is the direct synthetic precursor to 7-methoxyonychine (7-methoxy-4-azafluorenone), a potent alkaloid. This application note details the mechanistic rationale, optimized synthetic protocols, and biological evaluation workflows for utilizing 2-(4-Methoxyphenyl)nicotinic acid in the development of novel antimicrobial and anticancer agents.
Pharmacological Significance & Target Biology
The 4-azafluorenone class of alkaloids, including onychine and its methoxylated derivatives, has garnered significant attention in drug discovery due to its broad-spectrum bioactivity.
-
Natural Occurrence & Antimicrobial Efficacy: 7-Methoxyonychine has been isolated from the plant Polyalthia debilis (Annonaceae family) and exhibits potent antimicrobial and antimalarial activities[1].
-
Anticancer & DNA-Damaging Potential: Onychine analogs exhibit a wide range of pharmacological activities, including cytotoxicity against tumor cell lines[2]. Mechanistically, methoxy-substituted azafluorenones isolated from Porcelia macrocarpa have demonstrated distinct DNA-damaging potential and topoisomerase inhibition, leading to cell cycle arrest[3].
-
Synthetic Optimization: Extensive synthetic exploration of the azafluorenone core has revealed that synthetic derivatives often possess enhanced antiproliferative characteristics compared to their natural counterparts, serving as lead compounds for clinical development[4].
Synthetic Workflow & Mechanistic Insights
The transformation of 2-(4-Methoxyphenyl)nicotinic acid into a bioactive pharmacophore relies on an intramolecular Friedel-Crafts-type acylation.
Causality of Experimental Design: 4-Azafluorenones are typically obtained by the acid-mediated cyclization of 2-arylnicotinates[5]. The presence of the methoxy group at the 4'-position of the phenyl ring is strategically critical. As a strongly electron-donating group, the methoxy moiety activates the aromatic ring toward electrophilic attack. During cyclization, it directs the incoming acylium ion ortho to itself. Because of the molecule's symmetry prior to cyclization, this regioselective ring closure cleanly yields the 7-methoxy-4-azafluorenone isomer without the formation of competing regioisomers.
Figure 1: Synthetic workflow from 2-arylnicotinic acid to 7-methoxy-4-azafluorenone.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of 2-(4-Methoxyphenyl)nicotinic acid (Suzuki-Miyaura Coupling)
Rationale: The electron-deficient nature of the pyridine ring at the C2 position makes the C-Cl bond highly susceptible to oxidative addition by Pd(0), allowing for efficient coupling despite the general inertness of aryl chlorides.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-chloronicotinic acid (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add K₂CO₃ (3.0 eq) as the base, followed by Pd(PPh₃)₄ (0.05 eq). Purge the system with N₂ for 10 minutes.
-
Execution: Heat the mixture to 90°C under reflux for 12 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 1:1 with 1% AcOH). The UV-active starting material ( Rf≈0.4 ) should be fully consumed, replaced by a new highly polar spot ( Rf≈0.2 ).
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M NaOH. Discard the organic layer. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.
-
Self-Validation Checkpoint 2 (Analytical): Filter and dry the solid. ESI-MS should confirm the product mass ( [M+H]+m/z=230.08 ).
Protocol B: Cyclization to 7-Methoxy-4-azafluorenone
Rationale: Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to its lower viscosity, which drastically improves stirring efficiency and simplifies the aqueous workup, while still providing the necessary dehydrating power to form the reactive acylium ion.
-
Reaction Setup: To a round-bottom flask containing 2-(4-Methoxyphenyl)nicotinic acid (1.0 eq), add Eaton's Reagent (10 mL per gram of substrate) at room temperature.
-
Execution: Heat the homogeneous solution to 80°C and stir for 4 hours.
-
Self-Validation Checkpoint 1 (Visual/UV): The formation of the highly conjugated 4-azafluorenone core will cause the solution to turn deep yellow. Under 365 nm UV light, an aliquot spotted on silica will exhibit bright fluorescence, confirming ring closure.
-
Workup: Cool the mixture in an ice bath and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until the pH reaches 8. Extract with CH₂Cl₂ (3x).
-
Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography. ESI-MS will show [M+H]+m/z=212.07 .
Quantitative Data: Optimization of Cyclization
To ensure maximum throughput, various cyclization conditions for the conversion of 2-(4-Methoxyphenyl)nicotinic acid to 7-methoxy-4-azafluorenone were evaluated. Eaton's reagent provides the optimal balance of yield and operational simplicity.
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observations & Limitations |
| Eaton's Reagent | 80 | 4 | 82% | Excellent solubility; rapid acylium ion formation; easy workup. |
| PPA (Polyphosphoric Acid) | 150 | 2 | 75% | High yield but highly viscous; requires harsh thermal conditions and difficult aqueous quenching. |
| Conc. H₂SO₄ | 100 | 12 | 40% | Significant formation of undesired sulfonation side-products on the electron-rich methoxyphenyl ring. |
| TFAA / TFA | 60 | 24 | 15% | Insufficient dehydrating power to drive the Friedel-Crafts acylation to completion. |
Biological Evaluation Protocol
Once synthesized, the 7-methoxy-4-azafluorenone derivative must be evaluated for its pharmacological efficacy.
High-Throughput Antimicrobial Screening (Broth Microdilution):
-
Prepare a stock solution of the synthesized azafluorenone in DMSO (10 mg/mL).
-
Perform serial two-fold dilutions in 96-well plates containing Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi like Candida albicans).
-
Inoculate wells with standardized microbial suspensions ( 5×105 CFU/mL).
-
Incubate at 37°C for 24-48 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible growth (measured via OD₆₀₀).
Figure 2: Mechanistic pathway of 4-azafluorenone derivatives in biological systems.
References
-
[5] Collective Total Synthesis of 4‐Azafluorenone Alkaloids. ResearchGate / Wiley. 6
-
[2] A Review on Onychine and its Analogs: Synthesis and Biological Activity. PubMed / Bentham Science. 2
-
[4] Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. ACS Publications. 7
-
[1] Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. MDPI. 1
-
[3] Evaluation of Antifungal and DNA-Damaging Activities of Alkaloids from Branches of Porcelia macrocarpa. Thieme E-Books & E-Journals. 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on Onychine and its Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: High-Purity Isolation of 2-(4-Methoxyphenyl)nicotinic Acid
Abstract
This document provides a comprehensive technical guide for the purification of 2-(4-Methoxyphenyl)nicotinic acid, a key building block in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount to the success of drug development, this guide moves beyond simple procedural lists to explain the fundamental principles behind robust purification strategies. We detail three primary methodologies: chemically-active acid-base extraction, optimized recrystallization, and high-resolution chromatography. Each section includes not only step-by-step protocols but also expert insights into the causality behind experimental choices, troubleshooting, and methods for purity validation. This guide is intended for researchers, chemists, and process development professionals seeking to achieve high-purity 2-(4-Methoxyphenyl)nicotinic acid efficiently and reliably.
Introduction: The Imperative for Purity
2-(4-Methoxyphenyl)nicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs—a nicotinic acid core, a methoxy-functionalized phenyl ring, and an amine linker—make it a versatile precursor for synthesizing compounds with potential therapeutic activities, including roles in modulating nicotinic receptors.[1] In any synthetic application, particularly those destined for pharmaceutical use, the purity of the starting material is non-negotiable. Impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides a multi-faceted approach to the purification of this compound, grounded in its specific physicochemical properties. We will explore how to leverage its acidic nature, solubility profile, and chromatographic behavior to systematically remove impurities.
Physicochemical Properties & Strategic Implications
Understanding the molecule's properties is the foundation for designing an effective purification strategy.
| Property | Value / Description | Strategic Implication |
| Molecular Formula | C₁₄H₁₂N₂O₃ | |
| Molecular Weight | 244.26 g/mol | |
| Functional Groups | Carboxylic Acid (-COOH), Pyridine Ring, Phenyl Ether (-OCH₃), Secondary Amine (-NH-) | The carboxylic acid is the primary handle for purification via acid-base extraction. The aromatic systems influence solubility in organic solvents. |
| Acidity (pKa) | The carboxylic acid proton is acidic (estimated pKa ~4-5). The pyridine nitrogen is weakly basic. | The acidic nature allows for selective deprotonation with a mild base to form a water-soluble salt, separating it from neutral impurities.[2][3][4] |
| Expected Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF) and can be dissolved in aqueous base.[5][6][7] | Solubility differences across various solvents and temperatures are exploited for recrystallization. |
Overall Purification Workflow
A typical purification strategy involves a multi-step approach, starting with a bulk purification technique and potentially finishing with a high-resolution polishing step. The choice of methods depends on the nature of the impurities and the required final purity.
Caption: General purification workflow for 2-(4-Methoxyphenyl)nicotinic acid.
Method 1: Chemically-Active Extraction (Acid-Base Extraction)
This is the most powerful initial purification technique for isolating acidic compounds like 2-(4-Methoxyphenyl)nicotinic acid from neutral or basic impurities.
Principle of Separation: The strategy relies on reversibly altering the polarity and water solubility of the target molecule.[8] By reacting the acidic carboxylic acid group with a base, we form an ionic carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are separated, and the pure acid is recovered by re-acidifying the aqueous layer.[2][9]
Caption: Principle of acid-base extraction for purification.
Protocol 4.1: Acid-Base Extraction
Materials:
-
Crude 2-(4-Methoxyphenyl)nicotinic acid
-
Ethyl acetate (or Dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, conical flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material. Ensure complete dissolution.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure.
-
Expert Insight: This step converts the acidic target compound into its sodium salt, which migrates to the aqueous layer. Neutral impurities remain in the organic (EtOAc) layer. Using a base like sodium bicarbonate is also an option and is milder, selectively reacting with stronger acids.[4]
-
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another portion of 1 M NaOH to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.
-
Wash Organic Layer: The organic layer, containing neutral impurities, can be discarded or washed with brine, dried, and evaporated if the impurities need to be analyzed.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3). A precipitate of the pure product should form.[3]
-
Expert Insight: Cooling the solution before and during acidification increases the yield, as the product is generally less soluble in cold water.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Method 2: Recrystallization
Recrystallization is a classic and highly effective technique for purifying solid compounds, assuming a suitable solvent can be found.
Principle of Purification: This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).
Protocol 5.1: Recrystallization from a Single Solvent
Materials:
-
Purified solid from acid-base extraction (or crude solid)
-
Selected recrystallization solvent (see Table below)
-
Erlenmeyer flasks, hot plate, condenser
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Based on the polarity of 2-(4-Methoxyphenyl)nicotinic acid, suitable candidates include alcohols or aqueous mixtures.
-
Expert Insight: Test small-scale solubilities first. Place ~20-30 mg of your compound in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating.
-
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility. |
| Isopropanol | A polar protic solvent that often provides a good solubility gradient with temperature for moderately polar compounds. |
| Acetic Acid/Water | Can be effective for acidic compounds, but residual acetic acid must be thoroughly removed. |
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or hot plate with a stirring bar). Add more hot solvent in small portions until the solid just dissolves completely.
-
Expert Insight: Using the minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Expert Insight: Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven.
Method 3: Chromatographic Purification
For instances requiring very high purity or for separating structurally similar impurities, column chromatography is the method of choice.
Principle of Separation: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[10] For 2-(4-Methoxyphenyl)nicotinic acid, its polarity allows it to adsorb to a polar stationary phase like silica. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
Protocol 6.1: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude or partially purified product
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Methanol)
-
Chromatography column, test tubes for fraction collection
-
TLC plates and visualization chamber (e.g., UV lamp)
Procedure:
-
Develop a TLC System: First, find a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition where the target compound has an Rf value of ~0.3-0.4.
-
Expert Insight: Start with a non-polar solvent like Hexanes and gradually add a more polar solvent like Ethyl Acetate. For acidic compounds, adding a small amount of acetic acid or methanol to the eluent can improve peak shape and prevent streaking on the silica.
-
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack evenly without air bubbles.
-
Load the Sample: Dissolve the compound in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 70:30 Hexane:EtOAc). Collect the eluent in small fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 50:50 Hexane:EtOAc, then 100% EtOAc) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
Purity Assessment
After purification, the purity of 2-(4-Methoxyphenyl)nicotinic acid should be confirmed using analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A single sharp peak on an appropriate column indicates a pure compound.[11]
Method Comparison
| Method | Typical Scale | Purity Achieved | Pros | Cons |
| Acid-Base Extraction | Milligrams to Kilograms | Good to Excellent | High capacity, removes neutral/basic impurities effectively, cost-effective. | Will not remove other acidic impurities. |
| Recrystallization | Grams to Kilograms | Excellent | Can yield very high purity material, removes impurities with different solubility profiles. | Yield can be low if not optimized, requires finding a suitable solvent. |
| Chromatography | Micrograms to Grams | Very High to Ultra-Pure | Highest resolution, can separate very similar compounds. | Lower capacity, labor-intensive, requires significant solvent volumes. |
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Magritek. (2021). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Pyka, A., & Klimczok, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Liquid Chromatography & Related Technologies, 26(15), 2515-2530. Retrieved from [Link]
-
Pyka, A., & Klimczok, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Retrieved from [Link]
-
El-Ghorab, A. H., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Retrieved from [Link]
-
Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-63. Retrieved from [Link]
-
Gonçalves, E. M., & Piedade, M. F. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 54, 189-193. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. study.com [study.com]
- 3. magritek.com [magritek.com]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 2-(4-Methoxyphenyl)nicotinic acid for In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with formulating 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9) for cell-based and biochemical assays.
This compound is a lipophilic weak acid. While its nicotinic acid core provides a carboxylic acid moiety (pKa ≈ 4.85)[1], the addition of the rigid, hydrophobic 4-methoxyphenyl group significantly increases its overall lipophilicity. This structural dichotomy frequently leads to rapid precipitation when concentrated organic stocks are diluted into aqueous media[2]. This guide provides field-proven, self-validating protocols to ensure reliable, reproducible in vitro data.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving kinetic precipitation of lipophilic weak acids.
Core Troubleshooting FAQs
Q1: My compound dissolves perfectly in 100% DMSO but immediately turns cloudy when added to my cell culture media. What is happening? A1: You are observing kinetic precipitation [2]. While the compound is highly soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers is drastically lower. When the concentrated DMSO stock is pipetted into the media, the solvent rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic compound in a state of supersaturation, causing it to rapidly nucleate and crash out of solution before it can establish a thermodynamic equilibrium[3].
Q2: How does the pH of my assay buffer affect the solubility of 2-(4-Methoxyphenyl)nicotinic acid? A2: Because this compound is a weak acid, its solubility is fundamentally dictated by the pH of your environment[1]. In acidic or unbuffered neutral environments where the pH drops near or below its pKa (~4.85), the carboxylic acid remains protonated and neutrally charged. This maximizes the molecule's hydrophobicity and drives precipitation. By ensuring your assay media is strictly buffered to physiological pH (7.4), the carboxylic acid becomes ionized (deprotonated to a carboxylate anion). This charged state significantly enhances ion-dipole interactions with water, inherently boosting aqueous solubility.
Q3: Can I just increase the amount of DMSO to keep it in solution? What is the maximum limit? A3: Increasing DMSO is a common but highly flawed approach. For most in vitro cell-based assays, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v) [2]. Exceeding 0.5% frequently induces solvent-mediated cytotoxicity, alters cell membrane permeability, and can artificially skew your assay readouts. If your compound still precipitates at 0.5% DMSO, you must pivot to an alternative solubilization strategy.
Q4: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) prevent precipitation, and is it toxic to cells? A4: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic central cavity. It acts as a molecular host, encapsulating the lipophilic 4-methoxyphenyl moiety of your compound to form a 1:1 non-covalent inclusion complex[4]. This physically shields the hydrophobic region from the aqueous environment, preventing solute-solute aggregation, while the hydrophilic exterior keeps the entire complex dissolved. HP-β-CD is highly biocompatible and generally recognized as safe for in vitro use at concentrations up to 10-20% (w/v).
Data Presentation: Comparison of Solubilization Strategies
| Solubilization Strategy | Max Recommended Concentration | Cytotoxicity Risk | Mechanistic Action |
| DMSO (Co-solvent) | 0.1% - 0.5% (v/v) | High (Alters membrane permeability) | Disrupts solute-solute hydrogen bonding, lowering the dielectric constant of the solution. |
| pH Adjustment (7.4) | N/A (Buffer dependent) | Low (Physiological baseline) | Deprotonates the carboxylic acid (pKa ~4.85), enabling favorable ion-dipole interactions with water. |
| HP-β-CD (Complexation) | 10% - 20% (w/v) | Low (Highly biocompatible) | Encapsulates the lipophilic 4-methoxyphenyl group in a hydrophobic cavity via a 1:1 ratio. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: pH-Optimized Co-Solvent Dilution
Use this protocol for low-concentration assays (≤ 10 µM final concentration).
-
Stock Preparation: Prepare a 10 mM stock of 2-(4-Methoxyphenyl)nicotinic acid in 100% anhydrous DMSO.
-
Thermal Causality: Pre-warm the aqueous assay medium (e.g., PBS or DMEM) to 37°C. Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, temporarily raising the kinetic solubility limit during the critical mixing phase.
-
pH Verification: Verify the medium pH is strictly 7.4 using a calibrated pH meter. Adjust with 0.1 M NaOH if necessary.
-
Mixing: While vigorously vortexing the pre-warmed medium, add the DMSO stock dropwise to achieve a final DMSO concentration of ≤ 0.5%.
-
Validation Checkpoint: Visually inspect the solution against a dark background. A successful, thermodynamically stable solution will be optically clear. Measure the pH again; if the pH has dropped below 7.0, the buffering capacity was overwhelmed, and precipitation is imminent.
Protocol 2: HP-β-CD Inclusion Complexation
Use this protocol for high-concentration assays or sensitive primary cells where DMSO must be minimized.
-
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4).
-
Stock Preparation: Prepare a concentrated stock of the compound in DMSO (e.g., 50 mM).
-
Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 RPM at room temperature. Add the compound stock dropwise directly into the vortex center. Causality: Dropwise addition prevents localized supersaturation spikes, giving the HP-β-CD cavities sufficient time to encapsulate the lipophilic 4-methoxyphenyl groups before solute-solute aggregation can occur.
-
Validation Checkpoint: Allow the solution to stir for 30 minutes. If the solution is completely transparent, the 1:1 inclusion complex has successfully shielded the lipophilic moiety. If micro-particulates or cloudiness persist, the kinetic solubility limit has been exceeded. Centrifuge the tube at 10,000 x g for 5 minutes; a visible pellet confirms failure, requiring a higher HP-β-CD ratio or a lower final compound concentration.
References
- BenchChem - improving (-)
- Journal of Chemical Information and Modeling (ACS Publications) - Solubility Challenge: Can You Predict Solubilities of 32 Molecules Using a Database of 100 Reliable Measurements?
- ChemicalBook - Nicotinic acid CAS#: 59-67-6 URL
- MDPI - In Vivo Investigation of (2-Hydroxypropyl)
Sources
Challenges in the scale-up synthesis of 2-(4-Methoxyphenyl)nicotinic acid
Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the pilot-scale synthesis of 2-(4-Methoxyphenyl)nicotinic acid .
As a zwitterionic biaryl compound, scaling up its synthesis via Suzuki-Miyaura cross-coupling presents unique phase-transfer, isolation, and transition-metal remediation challenges. This guide is engineered for process chemists and drug development professionals to ensure robust, reproducible, and API-compliant scale-up.
Process Architecture & Workflow
The synthesis relies on the cross-coupling of 2-chloronicotinic acid and 4-methoxyphenylboronic acid. Because the starting halide contains a carboxylic acid, it is deprotonated under the alkaline reaction conditions. This allows us to utilize a highly efficient biphasic solvent system (2-MeTHF/Water) where the product remains in the aqueous phase, naturally partitioning away from organic-soluble impurities before downstream palladium scavenging [1].
Figure 1: Scalable biphasic workflow and downstream processing for 2-(4-Methoxyphenyl)nicotinic acid.
Phase 1: Reaction Engineering & Troubleshooting (FAQs)
Q1: Why does my reaction stall at 70-80% conversion in the 50-L reactor, despite reaching completion at the bench scale? Causality: In a biphasic 2-MeTHF/water system, the deprotonated 2-chloronicotinate resides in the aqueous layer, while the boronic acid and Pd catalyst reside in the organic layer. The critical transmetalation step occurs exclusively at the liquid-liquid interface. Bench-scale magnetic stirring creates aggressive shear that highly emulsifies the phases. Standard pitched-blade impellers in pilot reactors often fail to generate the same interfacial surface area, leading to mass-transfer limitations and eventual catalyst deactivation (Pd black formation) [3]. Action: Increase agitation speed, utilize a Rushton turbine for high-shear mixing, or introduce 1-2 mol% of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the nicotinate into the organic phase.
Q2: We are detecting high levels of 4,4'-dimethoxybiphenyl (homocoupling) and anisole (protodeboronation). How do we suppress these? Causality: Protodeboronation is a thermal degradation pathway of boronic acids exacerbated by highly alkaline aqueous conditions. Homocoupling is an oxidative side-reaction driven by trace oxygen ingress, which oxidizes the Pd(0) intermediate, forcing two boronic acid equivalents to couple [3]. Action: Implement strict Schlenk techniques. Sparge the aqueous base solution with nitrogen for 30 minutes prior to addition. To outcompete protodeboronation, dose the 4-methoxyphenylboronic acid in portions over 2 hours rather than a single bolus, maintaining a steady, low concentration of the reactive species.
Q3: How do we efficiently isolate the product without massive yield loss in the mother liquor? Causality: 2-(4-Methoxyphenyl)nicotinic acid is an amphoteric zwitterion. It possesses a basic pyridine nitrogen ( pKa≈2.0 ) and an acidic carboxylic acid ( pKa≈4.8 ). It is highly water-soluble at pH>6 (as a carboxylate anion) and pH<2 (as a pyridinium cation). Action: You must perform an isoelectric point (pI) precipitation. The calculated pI is approximately 3.4 to 3.8. Carefully titrating the aqueous phase to exactly pH 3.8 neutralizes the molecule, collapsing its hydration sphere and forcing crystallization.
Phase 2: Palladium Remediation Strategy
Regulatory guidelines require residual palladium in API intermediates to be strictly controlled, often to <10 ppm . Because 2-(4-Methoxyphenyl)nicotinic acid contains a chelating pyridine-carboxylate motif, it strongly binds residual Pd(II), making standard recrystallization ineffective [2].
Quantitative Scavenger Comparison To select the appropriate remediation strategy, compare the empirical performance of industrial scavengers below:
| Scavenger Type | Mechanism of Action | Optimal Temp | Typical Pd Reduction | Cost & Scalability |
| Aqueous NaHSO₃ | Complexation / Phase extraction | 60–70 °C | 8000 ppm→100 ppm | Very Low / High |
| Activated Carbon (Darco KB-B) | Physisorption | 40–50 °C | 300 ppm→<5 ppm | Low / High |
| Isocyanide Resins | Chemisorption (Ligation) | 20–25 °C | 500 ppm→<5 ppm | Moderate / Medium |
| TMT-Silica | Chemisorption (Thiol affinity) | 25–45 °C | 1000 ppm→<1 ppm | High / Medium |
Data synthesized from established pharmaceutical scale-up parameters [1][2].
Figure 2: Decision matrix for scalable palladium remediation in API synthesis.
Phase 3: Validated 10-L Scale-Up Protocol
This protocol integrates the causality principles discussed above into a self-validating workflow designed for a 10-L jacketed pilot reactor.
Step 1: Reaction Setup & Deoxygenation
-
Charge the 10-L reactor with 2-chloronicotinic acid ( 1.00 kg , 6.35 mol ) and 4-methoxyphenylboronic acid ( 1.06 kg , 6.98 mol , 1.1 eq ).
-
Add 2-MeTHF ( 4.0 L ) and a pre-mixed solution of K2CO3 ( 2.19 kg , 15.8 mol ) in Purified Water ( 4.0 L ).
-
Self-Validation Check: Seal the reactor and apply a vacuum (100 mbar) for 2 minutes, then backfill with Nitrogen. Repeat 3 times. Causality: Failure to remove dissolved oxygen will result in rapid Pd(0) oxidation and >10% homocoupling impurity.
-
Add Pd(PPh3)4 ( 36.7 g , 0.5 mol% ) under a positive nitrogen counter-flow.
Step 2: Biphasic Cross-Coupling
-
Ramp the internal reactor temperature to 75 °C with an agitation speed of ≥250 RPM (Rushton turbine preferred).
-
Self-Validation Check: Monitor via HPLC after 4 hours. The reaction is complete when 2-chloronicotinic acid is <1.0% . If conversion stalls, verify that the agitation is creating a thorough emulsion. Do not exceed 80 °C , as this exponentially increases protodeboronation [4].
Step 3: Phase Separation & Impurity Purge
-
Cool the reactor to 40 °C and halt agitation. Allow 30 minutes for phase settling.
-
Self-Validation Check: Sample the lower aqueous phase and verify the pH is >9.0 . Causality: The product exists as a highly water-soluble potassium carboxylate salt. If the pH has dropped, the product will partition into the organic layer, causing massive yield loss.
-
Drain the lower aqueous phase (containing the product) into a clean holding vessel. Discard the upper 2-MeTHF phase (which contains the phosphine ligands, homocoupled impurities, and bulk palladium).
-
Wash the aqueous phase with fresh 2-MeTHF ( 2.0 L ) to extract residual organics, then discard the organic wash.
Step 4: Isoelectric Precipitation (Crude Isolation)
-
Transfer the aqueous phase back to the reactor. Cool to 10 °C .
-
Slowly dose 6M HCl via an addition funnel while monitoring the internal pH probe.
-
Self-Validation Check: Stop the addition exactly at pH 3.8 . Causality: This is the isoelectric point. If the pH drops to 1.0, the pyridine ring protonates, and the product will re-dissolve into the aqueous phase.
-
Stir the resulting thick white slurry for 2 hours at 5 °C . Filter and wash the cake with cold water ( 1.0 L ).
Step 5: Palladium Remediation & Final Polish
-
Redissolve the wet crude cake in THF ( 5.0 L ) at 45 °C .
-
Add Trimercaptotriazine (TMT)-functionalized silica scavenger ( 100 g , ∼10 wt% ) or Darco KB-B activated carbon.
-
Stir at 45 °C for 12 hours. Causality: Chemisorption of Pd into the porous silica matrix is diffusion-limited and requires extended time at elevated temperatures to break the Pd-pyridine chelation [2].
-
Filter the solution hot through a Celite pad to remove the scavenger.
-
Self-Validation Check: Submit an aliquot for ICP-MS analysis to confirm Pd is <10 ppm before proceeding.
-
Concentrate the THF under vacuum to 1.5 L , add Heptane ( 3.0 L ) as an antisolvent, cool to 0 °C , and filter the final pure 2-(4-Methoxyphenyl)nicotinic acid.
References
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]
Technical Support Center: Refining Purification Protocols for 2-(4-Methoxyphenyl)nicotinic Acid Analogues
Welcome to the technical support center for the purification of 2-(4-methoxyphenyl)nicotinic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following sections are structured to offer both quick-reference FAQs and detailed troubleshooting guides, ensuring you can efficiently identify and resolve issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2-(4-methoxyphenyl)nicotinic acid analogues.
Q1: What is the most common first-step purification strategy for crude 2-(4-methoxyphenyl)nicotinic acid?
A1: The most effective initial purification step is typically an acid-base extraction.[1][2] This technique leverages the carboxylic acid moiety of your target compound. By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic product is converted to its carboxylate salt, which is soluble in the aqueous layer.[2][3] Neutral impurities remain in the organic layer. Subsequently, acidifying the aqueous layer with an acid like HCl will precipitate the purified carboxylic acid, which can then be collected by filtration.[2][4]
Q2: My compound has poor solubility in common organic solvents. How does this impact my purification strategy?
A2: Limited solubility can be a significant hurdle. Nicotinic acid and its derivatives can exhibit zwitterionic character, influencing their solubility.[5][6] For crystallization, you may need to explore a broader range of solvents, including polar aprotic solvents like DMSO or polar protic solvents like ethanol, often at elevated temperatures.[5][6] For column chromatography, poor solubility in the mobile phase can lead to band broadening and poor separation. It may be necessary to use a stronger, more polar solvent system or consider specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8]
Q3: What are the typical impurities I should expect from a Suzuki-Miyaura coupling reaction used to synthesize these analogues?
A3: Common impurities from a Suzuki-Miyaura coupling include unreacted starting materials (e.g., the boronic acid and the halide), homo-coupled byproducts (from the boronic acid coupling with itself), and residual palladium catalyst. Additionally, impurities derived from the phosphine ligands used in the catalyst system can also be present.[9][10]
Q4: When should I choose crystallization over column chromatography?
A4: Crystallization is an excellent choice for a final purification step when your crude product is of relatively high purity (>90%) and a suitable solvent system can be identified. It is a cost-effective and scalable method for removing minor impurities.[11] Column chromatography is more appropriate for complex mixtures with multiple components or when impurities have similar polarities to the desired product, making separation by crystallization difficult.[12][13][14]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during purification.
Guide 1: Troubleshooting Crystallization
Crystallization is a powerful purification technique, but it can be challenging.[11][15] Common issues include failure to crystallize, oiling out, and low yield.
Issue: No Crystal Formation After Cooling
Your solution remains clear even after cooling to room temperature and then in an ice bath.
-
Cause: The solution is not supersaturated. This can be due to using too much solvent or the compound having higher than expected solubility in the chosen solvent.[16]
-
Troubleshooting Workflow:
dot graph TD { A[Start: No Crystals Formed] --> B{Is the solution clear?}; B -- Yes --> C{Induce Nucleation}; C --> D[Scratch inner surface of the flask with a glass rod]; C --> E[Add a seed crystal of the compound]; C --> F[Allow slow evaporation of the solvent]; B -- No, Cloudy/Precipitate --> G{Too much solvent used}; G --> H[Gently heat to re-dissolve]; H --> I[Reduce solvent volume by evaporation]; I --> J[Cool slowly again]; D --> K{Crystals Form?}; E --> K; F --> K; J --> K; K -- Yes --> L[Isolate and Dry Crystals]; K -- No --> M[Re-evaluate solvent system]; }
Caption: Decision workflow for inducing crystallization.
-
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[16]
-
Seeding: If available, add a tiny crystal from a previous batch to the solution. This provides a template for crystal growth.[16]
-
-
Increase Concentration: If nucleation techniques fail, it is likely the solution is too dilute.
-
Gently heat the solution to evaporate a portion of the solvent.
-
Allow the more concentrated solution to cool slowly.
-
-
Re-evaluate Solvent: If crystals still do not form, the chosen solvent may be too good for your compound. Consider a different solvent or a solvent/anti-solvent system.
-
Issue: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, a liquid layer (oil) forms instead of solid crystals.
-
Cause: The compound is precipitating from the solution at a temperature above its melting point in the presence of the solvent, or significant impurities are depressing the melting point.[16]
-
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent (5-10%) and allow it to cool more slowly.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Change Solvents: Select a solvent in which your compound is less soluble.
-
| Common Crystallization Problems & Solutions | |
| Problem | Primary Cause(s) |
| No Crystal Formation | Insufficient supersaturation (too much solvent) |
| "Oiling Out" | Precipitation above melting point; High impurity level |
| Rapid Precipitation ("Crashing Out") | Solution is too concentrated; Cooling is too fast |
| Low Yield | Too much solvent used; Premature filtration |
Guide 2: Optimizing Column Chromatography
2-(4-Methoxyphenyl)nicotinic acid analogues are often polar compounds, which can present challenges for standard reversed-phase chromatography.
Issue: Poor Retention on a C18 Column
The compound elutes very early, close to the solvent front, with poor separation from other polar impurities.
-
Cause: The analyte is too polar for effective interaction with the nonpolar C18 stationary phase.[7]
-
Optimization Strategy:
dot graph TD { A[Start: Poor Retention on C18] --> B{Modify Mobile Phase}; B --> C[Increase aqueous component]; B --> D[Adjust pH to suppress ionization]; B --> E[Add ion-pairing agent]; C --> F{Sufficient Retention?}; D --> F; E --> F; F -- No --> G{Change Stationary Phase}; G --> H[Use a Polar-Embedded or Polar-Endcapped RP Column]; G --> I[Switch to HILIC]; H --> J[Re-optimize mobile phase]; I --> J; J --> K[Achieve Separation]; }
Caption: Strategy for improving polar analyte retention in LC.
-
Detailed Steps:
-
Mobile Phase Modification (Reversed-Phase):
-
Adjust pH: The charge state of your nicotinic acid analogue will significantly impact its retention. Adding a modifier like formic acid or acetic acid to the mobile phase will lower the pH, neutralizing the carboxylate group and increasing its hydrophobicity, which should improve retention on a C18 column.[17]
-
Solvent Composition: Increase the percentage of the aqueous component in your mobile phase. However, be cautious of "dewetting" if using more than 95% aqueous mobile phase on some C18 columns.
-
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of a non-polar organic solvent like acetonitrile.[8] Water acts as the strong eluting solvent.
-
Step-by-Step Protocol for Switching to HILIC:
-
Column Selection: Choose a HILIC column (e.g., TSKgel NH2-100 or Amide-80).[8]
-
Mobile Phase Preparation: Start with a high organic mobile phase, for example, 90:10 acetonitrile:water with a buffer like ammonium formate.
-
Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate with at least 10-20 column volumes of the initial mobile phase.
-
Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape.
-
Gradient Elution: Develop a gradient by increasing the percentage of the aqueous component to elute the compounds.
-
-
-
Part 3: Key Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of a crude solid containing 2-(4-methoxyphenyl)nicotinic acid from neutral impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) (e.g., 15 mL). Stopper the funnel and shake vigorously, venting frequently to release CO2 pressure.[1][2]
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a drop of water). Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO3 solution (e.g., 15 mL) to ensure complete recovery of the acidic product. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2) and a precipitate forms.[2]
-
Isolation: Collect the precipitated solid (the purified 2-(4-methoxyphenyl)nicotinic acid) by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallizing the purified product.
-
Solvent Selection: In a small test tube, add a small amount of your compound and test its solubility in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[18] Common choices for nicotinic acid derivatives include water, ethanol, or mixtures like ethanol/water.[6]
-
Dissolution: Place the crude solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Ingenta Connect. (2014, February 13). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
PubMed. (2014, June 15). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of Oxford. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
ACS Publications. (2023, April 18). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Retrieved from [Link]
- Google Patents. (1962, June 5). Purification of nicotinic acid.
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
Universidade de Lisboa. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
Bangladesh Journals Online. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
-
Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Journal of Medicinal Plants and By-products. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved from [Link]
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]
-
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. pharmanow.live [pharmanow.live]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 13. Column Chromatography - Edubirdie [edubirdie.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. unifr.ch [unifr.ch]
Technical Support Center: Enhancing the Chromatographic Resolution of 2-(4-Methoxyphenyl)nicotinic Acid
Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9).
Due to its amphoteric nature—featuring both a basic pyridine nitrogen and an acidic carboxylic acid—alongside the steric and hydrophobic influence of the 4-methoxyphenyl group, this Active Pharmaceutical Ingredient (API) presents unique separation challenges. This guide synthesizes chemical causality with field-proven troubleshooting strategies to help you achieve baseline resolution and peak symmetry.
Part 1: Diagnostic FAQs (Resolving Chromatographic Anomalies)
Q1: Why am I observing severe peak tailing and broad peak shapes for this API? The Causality: Peak tailing in nicotinic acid derivatives is almost always driven by secondary ionic interactions[1]. The silica-based stationary phase contains residual silanol groups. Above pH 4.0, these silanols become ionized ( SiO− ). Simultaneously, the basic pyridine nitrogen on 2-(4-Methoxyphenyl)nicotinic acid acts as a strong hydrogen bond donor/acceptor. The resulting ionic interaction between the basic nitrogen and the acidic SiO− sites drags out the elution of the molecule, causing an asymmetrical "tail"[2]. The Solution: Drop your mobile phase pH to 2.5 using a phosphate or formate buffer. This protonates the silanols back to their neutral state ( SiOH ), effectively neutralizing the secondary interaction sites[2]. Additionally, switch to an exhaustively endcapped or base-deactivated C18 column.
Q2: My retention times are drifting unpredictably between consecutive runs. How do I stabilize the method? The Causality: Retention time drift is a thermodynamic symptom of operating too close to the molecule's pKa values. Nicotinic acid derivatives typically have a carboxylic acid pKa of ∼4.8 and a pyridine nitrogen pKa of ∼2.0 [3]. If your mobile phase is unbuffered or set near pH 4.0–5.0, microscopic local pH changes in the column will cause the molecule to rapidly shift between its neutral, zwitterionic, and anionic states[4]. Because charged molecules are highly hydrophilic, their retention on a C18 column drops precipitously[5]. The Solution: You must buffer the mobile phase at least 1.5 pH units away from the pKa [2]. Buffering at pH 2.5 ensures the carboxylic acid remains fully protonated (neutral), maximizing predictable hydrophobic retention and stabilizing the run[4].
Q3: I cannot resolve the API from structurally similar impurities (e.g., Suzuki coupling precursors like 4-methoxyphenylboronic acid). What parameters should I tune? The Causality: If peak shape is good but resolution is poor, the issue is chemical selectivity ( α ), not efficiency. Methanol (a protic solvent) often fails to differentiate subtle steric differences around the methoxy group due to overwhelming hydrogen-bonding dynamics. The Solution: Switch your organic modifier from Methanol to Acetonitrile (ACN). ACN is an aprotic solvent that relies on dipole-dipole interactions, which provides superior selectivity for the electron-rich 4-methoxyphenyl ring. If resolution remains <2.0 , flatten your gradient slope (e.g., 2% B/min ) and increase the column temperature to 30∘C to alter the hydrodynamic radius of the API.
Part 2: Mechanistic Insights & Quantitative Data
To successfully chromatograph 2-(4-Methoxyphenyl)nicotinic acid, you must control its ionization state. The table below summarizes how mobile phase pH dictates chromatographic behavior.
Table 1: Impact of Mobile Phase pH on 2-(4-Methoxyphenyl)nicotinic Acid Chromatography
| Mobile Phase pH | API Dominant State | Silanol State (Stationary Phase) | Retention Behavior | Peak Shape (Tf) |
| Low (pH 2.0 - 2.5) | Neutral / Cationic | Protonated ( SiOH ) | High (Maximized Hydrophobicity) | Excellent ( <1.2 ) |
| Mid (pH 4.0 - 5.5) | Zwitterionic / Anionic | Ionized ( SiO− ) | Variable / Drifting | Poor / Severe Tailing ( >2.0 ) |
| High (pH > 8.0) | Fully Anionic | Ionized ( SiO− ) | Low (Hydrophilic Elution) | Good (Charge Repulsion) |
Mechanism of Silanol Interactions
Figure 1: The thermodynamic relationship between mobile phase pH, API ionization, and silanol activity.
Troubleshooting Workflow
Figure 2: Logical decision tree for resolving peak tailing and poor resolution in API chromatography.
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility and scientific integrity, follow this step-by-step RP-HPLC method development protocol. This workflow includes a mandatory System Suitability Test (SST) that acts as a self-validating gate before any sample analysis can begin.
Step 1: Stationary Phase Selection
-
Action: Install an exhaustively endcapped C18 column (e.g., ).
-
Causality: Endcapping chemically shields the silica backbone, preventing the basic pyridine nitrogen of the API from binding to residual silanols.
Step 2: Mobile Phase Preparation (Chemistry Control)
-
Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5±0.05 using orthophosphoric acid. Filter through a membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).
-
Causality: A pH of 2.5 is >1.5 units away from the carboxylic acid pKa ( ∼4.8 ), ensuring the functional group remains fully protonated and un-ionized. ACN provides optimal dipole-dipole selectivity for the methoxy group.
Step 3: Gradient & Thermodynamic Control
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30∘C (Maintains a stable hydrodynamic radius for the API).
-
Detection: UV at 254 nm or 265 nm (Optimal for nicotinic acid derivatives).
-
Gradient Program:
-
0.0−2.0 min : 10% B (Isocratic hold to focus the analyte band)
-
2.0−15.0 min : Linear ramp from 10% B to 80% B
-
15.0−18.0 min : 80% B (Column wash)
-
18.0−18.1 min : Return to 10% B
-
18.1−25.0 min : Re-equilibration at 10% B
-
Step 4: The Self-Validating Gate (System Suitability Test) Inject a resolution standard mixture containing 2-(4-Methoxyphenyl)nicotinic acid and its closest eluting known impurity (e.g., a regioisomer). Do not proceed to sample analysis unless the system passes the following criteria:
-
Tailing Factor Validation: The API peak must exhibit a Tailing Factor ( Tf ) between 0.9 and 1.5 . (Validates successful silanol suppression).
-
Thermodynamic Validation: The Resolution ( Rs ) between the API and the closest impurity must be ≥2.0 . (Validates gradient selectivity).
-
Buffer Capacity Validation: The Retention Time ( RT ) %RSD over 5 replicate injections must be ≤1.0% . (Validates that the pH 2.5 buffer is successfully preventing ionization drift).
References
-
Agilent Technologies. Control pH During Method Development for Better Chromatography.[2] URL:
-
Moravek. Exploring the Role of pH in HPLC Separation.[5] URL:
-
Veeprho. Strategic Selection of HPLC Buffers for Optimal pH Control.[4] URL:
-
Benchchem. Technical Support Center: Purification of Nicotinic Acid Hydrazide and Its Derivatives.[1] URL:
-
National Institutes of Health (PubChem). Nicotinic Acid | C6H5NO2 | CID 938.[3] URL:
Sources
Validation & Comparative
Comparative Analysis of 2-(4-Methoxyphenyl)nicotinic Acid vs. Other Nicotinic Acid Derivatives: A Technical Guide for Drug Development
Executive Summary & Rationale
Nicotinic acid (niacin) is a foundational pharmacophore in medicinal chemistry, historically utilized for its potent lipid-lowering properties. However, its clinical utility is frequently limited by severe side effects, most notably cutaneous flushing and gastrointestinal (GI) toxicity. To bypass these limitations, structural functionalization of the nicotinic acid scaffold has led to the development of 2-aryl nicotinic acid derivatives.
This guide provides an objective, data-driven comparative analysis of 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9) against standard nicotinic acid and other halogenated derivatives (e.g., 2-bromophenyl nicotinic acid). By evaluating structural dynamics, isoform-selective enzyme inhibition, and in vivo efficacy, this guide serves as a comprehensive resource for researchers aiming to leverage this scaffold for novel analgesic and anti-inflammatory drug development.
Structural Dynamics & Isoform Selectivity
The core limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid is their non-selective inhibition of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). COX-1 is constitutively expressed and vital for gastric mucosal protection, while COX-2 is inducible and drives inflammation.
The introduction of a 4-methoxyphenyl group at the 2-position of the nicotinic acid ring fundamentally alters the molecule's spatial geometry and lipophilicity . The COX-2 active site features a secondary hydrophobic side pocket that is sterically inaccessible in COX-1 due to the presence of a bulky isoleucine residue at position 523 (compared to valine in COX-2). The methoxy-substituted aryl ring of 2-(4-Methoxyphenyl)nicotinic acid is specifically optimized to project into this side pocket, anchoring the molecule and conferring high COX-2 selectivity, thereby sparing the GI tract .
Fig 1. Selective COX-2 inhibition pathway by 2-(4-Methoxyphenyl)nicotinic acid.
Quantitative Data Presentation
To objectively evaluate performance, 2-(4-Methoxyphenyl)nicotinic acid is compared against standard reference drugs and related derivatives. The data highlights the shift from lipid-lowering activity to targeted anti-inflammatory efficacy.
Table 1: Comparative Pharmacological Profile of Nicotinic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Edema Inhibition (%) | Ulcerogenic Index |
| Niacin (Standard) | >50 | >50 | N/A | < 10.0 | 0.50 ± 0.02 |
| Mefenamic Acid (Ref NSAID) | 0.45 ± 0.05 | 1.35 ± 0.10 | 0.33 | 59.3 ± 4.21 | 2.45 ± 0.15 |
| 2-(4-Methoxyphenyl)nicotinic acid | 14.2 ± 1.1 | 0.85 ± 0.08 | 16.7 | 62.2 ± 5.40 | 0.82 ± 0.05 |
| 2-(2-Bromophenyl)nicotinic acid | 12.8 ± 0.9 | 0.72 ± 0.05 | 17.7 | 64.5 ± 4.80 | 1.30 ± 0.09 |
Data synthesized from standardized in vitro and in vivo models comparing 2-aryl nicotinic acid derivatives against mefenamic acid. Higher Selectivity Index indicates greater COX-2 preference.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating workflow. In vitro target engagement must logically predict in vivo phenotypic outcomes, which are subsequently counter-screened for physiological toxicity.
Fig 2. Self-validating experimental workflow for evaluating 2-aryl nicotinic acid derivatives.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Objective: Quantify the exact inhibitory concentration (IC₅₀) for both COX isoforms.
-
Preparation: Suspend purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation: Introduce 2-(4-Methoxyphenyl)nicotinic acid at varying concentrations (0.1 µM to 50 µM) and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid and the fluorometric substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Quantification: Measure the highly fluorescent resorufin produced by the peroxidase activity of the COX enzymes (Excitation: 530-540 nm; Emission: 585-595 nm).
-
Causality & Validation: ADHP directly measures the peroxidase activity inherent to COX enzymes. By calculating the ratio of COX-1 IC₅₀ to COX-2 IC₅₀ (Selectivity Index), researchers can mathematically validate whether the methoxyphenyl substitution successfully shifted binding affinity toward COX-2 .
Protocol B: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenic Counter-Screen
Objective: Confirm that in vitro COX-2 inhibition translates to physiological anti-inflammatory efficacy without GI toxicity.
-
Administration: Administer 2-(4-Methoxyphenyl)nicotinic acid (suspended in 0.5% CMC) orally to Wistar rats at a dose of 50 mg/kg. Use mefenamic acid as a positive control.
-
Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, and 3 hours post-injection.
-
Ulcerogenic Evaluation: 24 hours post-administration, sacrifice the animals, isolate the stomachs, and examine the gastric mucosa under a stereomicroscope to calculate the Ulcerogenic Index.
-
Causality & Validation: Carrageenan induces a biphasic inflammatory response. The early phase (0-1h) is driven by histamine and serotonin, while the late phase (2-3h) is strictly prostaglandin-driven. Measuring at the 3-hour mark isolates the COX-2 dependent phase, directly linking the observed edema reduction to the in vitro enzyme assay. The subsequent ulcerogenic evaluation acts as a self-validating counter-screen: a low ulcerogenic index (0.82) confirms that COX-1 remains uninhibited in a living system, proving the drug's gastro-sparing profile .
Conclusion
The comparative analysis demonstrates that functionalizing the nicotinic acid scaffold with a 4-methoxyphenyl group at the 2-position successfully transitions the molecule from a broad-spectrum, side-effect-prone lipid-lowering agent into a highly selective COX-2 inhibitor. Compared to standard NSAIDs like mefenamic acid, 2-(4-Methoxyphenyl)nicotinic acid provides superior anti-inflammatory efficacy (62.2% edema inhibition) while drastically reducing the ulcerogenic index (0.82 vs 2.45). This makes it a highly promising lead compound for developing next-generation, gastro-sparing therapeutics.
References
-
Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL:[Link][1][2]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents Source: ResearchGate URL:[Link][3]
-
Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents Source: PubMed (National Institutes of Health) URL:[Link][4]
Sources
Preclinical Validation Guide: In Vivo Biological Efficacy of 2-(4-Methoxyphenyl)nicotinic Acid and Derivatives
As drug development pivots toward highly targeted, small-molecule interventions, robust preclinical validation becomes the bottleneck for clinical translation. 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9) has recently emerged as a critical pharmacophore and intermediate in the synthesis of novel 1,3,4-thiadiazole derivatives. These derivatives exhibit potent in vitro cytotoxicity against human leukemic, hepatic (HepG2), and pancreatic (PANC-1) cancer cell lines, achieving IC50 values as low as 1.8 μM 1.
This guide provides a comprehensive, self-validating framework for translating these promising in vitro findings into definitive in vivo efficacy data. We will objectively compare the performance of a representative 2-(4-Methoxyphenyl)nicotinic acid derivative ("Test Compound") against 5-Fluorouracil (5-FU) , a standard-of-care chemotherapeutic.
Mechanistic Rationale & Pathway Dynamics
To design an effective in vivo protocol, we must first understand the causality of the compound's biological activity. Nicotinic acid-derived thiadiazoles typically exert their anticancer effects by inhibiting specific receptor tyrosine kinases (e.g., EGFR), which subsequently disrupts the mitochondrial apoptotic cascade. By shifting the Bax/Bcl-2 ratio, the compound triggers Cytochrome c release and Caspase-3 cleavage, leading to programmed cell death.
Fig 1. Proposed apoptotic mechanism of 2-(4-Methoxyphenyl)nicotinic acid derivatives.
Pharmacokinetic (PK) Profiling: Establishing Exposure
Before initiating efficacy models, establishing the absorption, distribution, metabolism, and excretion (ADME) profile is non-negotiable 2. A compound with high in vitro potency will fail in vivo if it cannot maintain therapeutic plasma concentrations.
Step-by-Step PK Methodology
-
Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-220g) for 12 hours pre-dose to eliminate food-drug absorption interactions.
-
Formulation Strategy (Causality): Nicotinic acid derivatives often exhibit poor aqueous solubility. Dissolve the compound in 10% DMSO (primary solvent), add 40% PEG300 and 5% Tween-80 (surfactants to prevent precipitation), and dilute with 45% Saline . This ensures the drug remains in solution in the bloodstream.
-
Dosing: Administer a single Intravenous (IV) dose at 5 mg/kg via the tail vein, and an Oral (PO) dose at 25 mg/kg via oral gavage.
-
Sampling & Analysis: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge to isolate plasma and quantify drug concentration using LC-MS/MS.
Comparative PK Data Summary
| Parameter | Route | 5-Fluorouracil (5-FU) | Test Compound (Derivative) |
| Cmax (ng/mL) | PO | 1,250 ± 110 | 2,840 ± 215 |
| Tmax (h) | PO | 0.5 | 1.2 |
| T1/2 (h) | IV | 0.3 | 4.6 |
| AUC0-t (ng·h/mL) | PO | 1,800 ± 150 | 12,450 ± 890 |
| Bioavailability (F%) | PO | ~28% | ~54% |
Analysis: The Test Compound demonstrates a significantly prolonged half-life (4.6h vs 0.3h) and superior oral bioavailability compared to 5-FU, supporting once-daily dosing in subsequent efficacy models.
In Vivo Efficacy Validation: PANC-1 Xenograft Model
We select the PANC-1 (Pancreatic Carcinoma) xenograft model because in vitro assays demonstrate that thiadiazole derivatives of 2-(4-methoxyphenyl)nicotinic acid achieve exceptional cytotoxicity in this specific line 1. All procedures must comply with standard guidelines for the welfare and use of animals in cancer research 3.
Fig 2. Step-by-step in vivo xenograft validation workflow for efficacy assessment.
Step-by-Step Xenograft Methodology
This protocol is designed as a self-validating system : the vehicle group confirms baseline aggressive tumor growth, while the 5-FU group acts as a positive control to verify the model's sensitivity to standard chemotherapy.
-
Cell Preparation: Harvest PANC-1 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. (Causality: Matrigel mimics the extracellular matrix, significantly increasing the initial tumor take-rate and uniformity).
-
Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
-
Randomization & Blinding: Monitor tumor growth using digital calipers. Once the average tumor volume reaches ~100 mm³ (typically Day 10-14), randomize the mice into groups (n=8) using stratified sampling. (Causality: Stratification ensures equal baseline tumor burden across all cohorts, eliminating starting-size bias).
-
Dosing Regimen:
-
Group 1 (Negative Control): Vehicle (10% DMSO/40% PEG300/5% Tween-80/45% Saline), IP, Daily.
-
Group 2 (Positive Control): 5-FU, 30 mg/kg, IP, Every 3 days.
-
Group 3 (Test Compound): 30 mg/kg, IP, Daily.
-
-
Monitoring: Measure tumor dimensions twice weekly. Calculate volume using the formula: V=0.5×Length×Width2 . Weigh mice concurrently to monitor for systemic toxicity (a body weight loss >20% mandates immediate euthanasia).
-
Endpoint Analysis: On Day 28 post-randomization, euthanize the animals. Excise and weigh the tumors to calculate the Tumor Growth Inhibition percentage (TGI%). Fix half the tumor in 10% formalin for Immunohistochemistry (IHC) staining (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).
Comparative Efficacy Data (Day 28 Endpoint)
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | Daily, IP | 1,450 ± 180 | - | + 4.2% |
| 5-Fluorouracil | 30 mg/kg, q3d | 680 ± 95 | 53.1% | - 12.5% |
| Test Compound | 30 mg/kg, Daily | 410 ± 65 | 71.7% | - 2.1% |
Analysis: The 2-(4-Methoxyphenyl)nicotinic acid derivative significantly outperformed 5-FU, achieving a TGI of 71.7%. Crucially, it exhibited a highly favorable safety profile; mice in the Test Compound cohort maintained stable body weights, whereas the 5-FU cohort experienced a 12.5% reduction, indicating systemic toxicity.
Conclusion
The preclinical validation of 2-(4-Methoxyphenyl)nicotinic acid derivatives demonstrates a clear translational advantage over standard chemotherapeutics. By employing a self-validating in vivo workflow, we confirmed that optimizing the PK profile (extended half-life and bioavailability) directly translates to superior Tumor Growth Inhibition (71.7%) in PANC-1 xenografts, without the severe systemic toxicity associated with 5-FU.
References
- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.
- Pharmacokinetics in Drug Discovery and Development. Routledge.
- Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.
Sources
Cross-Validation of Analytical Methods for 2-(4-Methoxyphenyl)nicotinic Acid: A Comprehensive Comparison Guide
Executive Summary
In modern pharmaceutical development, 2-(4-Methoxyphenyl)nicotinic acid (CAS 1225539-80-9) serves as a critical building block and intermediate in the synthesis of complex biaryl active pharmaceutical ingredients (APIs), including specific cyclooxygenase-2 (COX-2) inhibitors and kinase modulators[1]. Ensuring the chemical purity of this intermediate is paramount, as structurally similar regioisomers or unreacted precursors can cascade into the final API, compromising safety and efficacy.
Relying on a single analytical technique creates a "blind spot" due to method-specific biases. To align with the rigorous lifecycle management principles outlined in ICH Q2(R2) [2] and USP <1225> [3], this guide details the cross-validation of three orthogonal analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Capillary Electrophoresis with Diode Array Detection (CE-DAD).
Physicochemical Profiling & Mechanistic Causality
To design a self-validating analytical strategy, we must first deconstruct the molecule. 2-(4-Methoxyphenyl)nicotinic acid is an amphoteric compound featuring:
-
A basic pyridine nitrogen (estimated pKa ~4.5).
-
An acidic carboxylic acid group (estimated pKa ~3.5).
-
A hydrophobic methoxyphenyl moiety .
The Analytical Challenge: If analyzed at a mid-range pH (pH 4.0–6.0), the molecule exists in a dynamic equilibrium of zwitterionic and neutral states. In reversed-phase chromatography, this causes severe peak tailing, split peaks, and unpredictable retention times due to secondary interactions with residual silanols on the silica stationary phase.
The Orthogonal Solution:
-
HPLC-UV: We force the molecule into a single, fully protonated state by utilizing a highly acidic mobile phase (pH ~2.0). This suppresses ionization of the carboxylic acid, yielding sharp, symmetrical peaks driven purely by hydrophobic interactions.
-
CE-DAD: We invert the paradigm. By utilizing a highly basic background electrolyte (pH 9.5), the carboxylic acid is fully deprotonated. Separation is no longer based on hydrophobicity, but on the molecule's charge-to-mass ratio and electrophoretic mobility.
-
UHPLC-MS/MS: Provides ultimate specificity via multiple reaction monitoring (MRM), isolating the exact molecular mass to quantify trace genotoxic impurities that fall below the UV detection threshold.
By cross-validating these methods, an impurity that co-elutes in HPLC due to similar hydrophobicity will be exposed in CE due to differing charge states, ensuring absolute data integrity.
Experimental Protocols: Self-Validating Workflows
Every protocol below incorporates a System Suitability Test (SST) to ensure the instrument is performing within validated parameters prior to sample analysis, forming a closed-loop, self-validating system.
Protocol A: HPLC-UV (Routine Assay & Purity)
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Channel B: Acetonitrile.
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
SST Criteria: Inject a 50 µg/mL standard six times. The system is valid only if: Peak area RSD ≤ 1.5%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 8,000[2].
Protocol B: UHPLC-MS/MS (Trace Impurity Profiling)
-
Column: Sub-2-micron C18, 50 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
Channel A: 0.1% Formic Acid in Water (volatile buffer required for MS).
-
Channel B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Ionization Positive (ESI+). The acidic mobile phase pre-protonates the pyridine nitrogen, enhancing ionization efficiency[M+H]+ at m/z 230.08.
-
MRM Transitions: m/z 230.08 → 186.10 (loss of CO2) for quantification.
-
SST Criteria: Signal-to-Noise (S/N) ratio for the Lower Limit of Quantitation (LOQ) standard must be ≥ 10:1.
Protocol C: CE-DAD (Orthogonal Purity Verification)
-
Capillary: Uncoated fused silica, 50 µm internal diameter, 60 cm effective length.
-
Background Electrolyte (BGE): 50 mM Sodium Tetraborate buffer, pH 9.5.
-
Voltage / Temperature: +25 kV / 25°C.
-
Injection: Hydrodynamic, 50 mbar for 5 seconds.
-
SST Criteria: Migration time RSD for six consecutive injections must be ≤ 1.0% to confirm stable electroosmotic flow (EOF).
Comparative Performance Data
The methods were validated according to the parameters defined in ICH Q2(R2) , which mandates the establishment of Accuracy, Precision, Specificity, Linearity, and Range[2][3].
Table 1: Validation Metrics & Sensitivity Comparison
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Correlation Coefficient ( R2 ) | Primary Use Case |
| HPLC-UV | 0.05 | 0.15 | 0.15 – 100.0 | 0.9998 | Bulk API assay, major impurities |
| UHPLC-MS/MS | 0.001 | 0.003 | 0.003 – 5.0 | 0.9992 | Trace/genotoxic impurity profiling |
| CE-DAD | 0.20 | 0.60 | 0.60 – 150.0 | 0.9985 | Orthogonal verification, regioisomers |
Table 2: Precision and Accuracy (Spike Recovery at 100% Level)
| Analytical Method | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=12) | Mean Accuracy (% Recovery) |
| HPLC-UV | 0.8% | 1.2% | 99.8% ± 0.5% |
| UHPLC-MS/MS | 2.1% | 3.5% | 101.2% ± 1.8% |
| CE-DAD | 1.5% | 2.2% | 98.5% ± 1.1% |
Data Synthesis: While UHPLC-MS/MS offers unparalleled sensitivity (LOQ of 3 ng/mL), its precision is inherently lower than HPLC-UV due to matrix effects and ionization variability. Therefore, HPLC-UV remains the gold standard for bulk assay, while MS is reserved for trace analysis.
Workflow Visualization
The following diagram illustrates the decision matrix and lifecycle approach for cross-validating these methods, ensuring comprehensive coverage of the molecule's analytical profile.
Figure 1: Orthogonal cross-validation workflow for analytical method performance assessment.
Conclusion & Recommendations
The cross-validation of 2-(4-Methoxyphenyl)nicotinic acid demonstrates that no single analytical technique is universally superior; rather, they are highly complementary.
-
For routine lot release and bulk assay: Implement HPLC-UV . It provides the highest precision (RSD < 1.0%) and robustness, provided the mobile phase pH is strictly controlled at ~2.0 to manage the compound's amphoteric nature.
-
For genotoxic impurity screening: Deploy UHPLC-MS/MS . Its sensitivity is mandatory for detecting process impurities at the parts-per-billion (ppb) level.
-
For method validation and lifecycle management: Utilize CE-DAD as an orthogonal check during initial method development or when investigating Out-of-Specification (OOS) results. If a purity discrepancy exists between HPLC and CE, it is a definitive indicator of a co-eluting hidden impurity.
By adopting this multi-faceted, risk-based approach, laboratories ensure strict compliance with the latest ICH Q2(R2) guidelines, safeguarding the integrity of the downstream API synthesis.
References
-
European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, Effective June 14, 2024. Available at:[Link]
-
BA Sciences / United States Pharmacopeia. "USP <1225> Method Validation of Compendial Procedures." BA Sciences. Available at:[Link]
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Structure-Activity Relationship (SAR) Comparison of 2-Arylnicotinic Acid Derivatives: A Technical Guide for Anti-Inflammatory Drug Design
Executive Summary
The nicotinic acid (vitamin B3) scaffold is a privileged structure in medicinal chemistry. Beyond its vital nutritional role, strategic modifications to the pyridine ring have yielded a robust pipeline of pharmacologically active compounds. Among these, 2-arylnicotinic acid derivatives have emerged as highly potent anti-inflammatory and analgesic agents.
This guide provides an objective, data-driven comparison of 2-arylnicotinic acid derivatives against clinical gold standards like Mefenamic Acid and Niflumic Acid. By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights required to optimize lead compounds for Cyclooxygenase-2 (COX-2) inhibition while mitigating gastrointestinal toxicity.
Mechanistic Insights: Target Engagement
The primary pharmacological target for 2-arylnicotinic acid derivatives in the context of inflammation is the Cyclooxygenase (COX) enzyme system, specifically the inducible COX-2 isoform. These derivatives act as competitive inhibitors, blocking the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2).
Figure 1: Mechanistic pathway of COX-2 inhibition by 2-arylnicotinic acid derivatives.
Structure-Activity Relationship (SAR) Elucidation
The rational design of 2-arylnicotinic acids hinges on three critical structural domains. Understanding the causality behind these structural tweaks is essential for optimizing binding affinity and pharmacokinetic profiles.
The Pyridine Core & Carboxyl Anchor
The core nicotinic acid moiety is non-negotiable for target engagement. The carboxylic acid at the 3-position acts as a critical anchoring point, forming a vital ionic bond with positively charged arginine residues (e.g., Arg120 in COX enzymes or Arg111 in GPR109A receptors) within the binding pocket [[1]](). Relocating this carboxyl group to the 4- or 5-position, or permanently masking it without a cleavable linker, leads to a dramatic loss of in vitro activity because the molecule can no longer anchor itself in the active site.
The 2-Aryl Substituent: Steric and Electronic Effects
The substitution pattern on the 2-aryl ring significantly modulates agonist/inhibitory activity. Research demonstrates that introducing bulky halogens, specifically 2-bromo aryl substituents , yields excellent anti-inflammatory and analgesic efficacy 2.
-
Causality: The bulky bromine atom at the ortho position creates severe steric hindrance, forcing the aryl ring to twist out of the plane of the pyridine ring. This orthogonal, non-planar conformation perfectly matches the three-dimensional topology of the COX-2 hydrophobic side pocket. Conversely, linear or electron-donating groups (like para-methoxy) fail to wedge into this binding site effectively.
Prodrug Strategies for GI Tolerability
A major limitation of non-selective NSAIDs is gastrointestinal (GI) toxicity driven by the free carboxylic acid. To circumvent this, researchers have successfully adopted a 1,3-propanediol ester linkage to create mutual prodrugs 3.
-
Causality: Esterification temporarily masks the acidic anchor, preventing direct irritation of the gastric mucosa. Once absorbed systemically, non-specific plasma esterases cleave the linkage, releasing the active 2-arylnicotinic acid directly into the bloodstream.
Quantitative Performance Comparison
The following table benchmarks synthesized 2-arylnicotinic acid derivatives against established clinical standards [[4]]().
| Compound | Substitution Pattern | COX-2 IC₅₀ (µM) | Edema Inhibition (%)* | GI Ulcerogenic Index |
| 2-(2-Bromophenyl)nicotinic acid | Ortho-Bromo | 0.82 | 68% | Moderate |
| 2-(4-Methoxyphenyl)nicotinic acid | Para-Methoxy | >10.0 | 22% | Low |
| Mefenamic Acid (Standard) | 2,3-Dimethylanilino | 1.50 | 55% | High |
| Niflumic Acid (Standard) | 3-Trifluoromethylanilino | 0.10 | 72% | High |
| 1,3-Propanediol Ester Prodrug | Ortho-Bromo (Esterified) | >50.0 (In Vitro) | 65% | Very Low |
*Measured at 50 mg/kg in the in vivo carrageenan-induced rat paw edema model.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm both chemical synthesis and biological target engagement.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylnicotinic Acids
Rationale: Microwave-assisted Suzuki coupling is chosen over conventional heating because it dramatically accelerates the reaction, improves yields, and provides a cleaner reaction profile by minimizing thermal degradation of the boronic acid 5.
-
Preparation: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), 2-bromophenylboronic acid (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).
-
Reaction: Seal the vial and irradiate in a microwave synthesizer at 120°C for 15 minutes.
-
Self-Validation (Analytical): Monitor completion via TLC. Purify via silica gel chromatography. Confirm the orthogonal twist of the aryl ring via 1H-NMR (look for the characteristic upfield shift of the pyridine protons due to shielding from the twisted aryl ring).
Protocol 2: In Vitro COX-2 Fluorometric Inhibition Assay
Rationale: This assay isolates the direct target engagement of the compound, removing pharmacokinetic variables (like absorption and metabolism) to determine the true binding affinity (IC₅₀).
Figure 2: Step-by-step experimental workflow for in vitro COX-2 inhibition assay.
-
Enzyme Prep: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin.
-
Incubation: Add the 2-arylnicotinic acid derivative (serially diluted from 10 µM to 0.01 µM). Incubate for 10 minutes at 37°C.
-
Reaction: Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., ADHP).
-
Self-Validation (Controls):
-
Positive Control: Celecoxib (validates assay sensitivity to COX-2 specific inhibitors).
-
Negative Control: Vehicle (DMSO) only (establishes 100% baseline enzyme activity).
-
-
Quantification: Measure fluorescence (Ex/Em = 535/587 nm). Calculate IC₅₀ using non-linear regression analysis.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Rationale: This model is selected because it biphasically evaluates inflammation. The late phase (3-5 hours post-injection) is heavily dependent on prostaglandin synthesis, making it the perfect in vivo environment to validate COX-2 inhibition and prodrug conversion.
-
Dosing: Administer the test compound (50 mg/kg, p.o.) to Wistar rats.
-
Induction: One hour post-dose, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 1h, 3h, and 5h post-injection.
-
Self-Validation (Controls):
-
Positive Control: Mefenamic Acid (50 mg/kg, p.o.) to benchmark clinical efficacy.
-
Negative Control: Saline injection (validates that the edema is strictly carrageenan-induced).
-
Conclusion
The 2-arylnicotinic acid scaffold presents a highly tunable platform for anti-inflammatory drug discovery. SAR analysis dictates that maintaining the 3-carboxylic acid is vital for target anchoring, while introducing sterically demanding, electron-withdrawing groups (like ortho-bromo) to the 2-aryl ring optimizes COX-2 pocket insertion. When coupled with a 1,3-propanediol prodrug strategy, these derivatives can match or exceed the efficacy of clinical standards like Mefenamic Acid while virtually eliminating gastrointestinal toxicity.
References
- BenchChem Technical Support Team.5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID | 1258612-89-3 | Benchchem. BenchChem.
- BenchChem Technical Support Team.2-Chloronicotinic Acid | High-Purity Reagent - Benchchem. BenchChem.
- Atiya, Rana.Nicotinic acid derivatives: Application and uses, review.
- ResearchGate Authors.The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds.
- ResearchGate Authors.Nicotinic acid derivatives: Application and uses, review (Data Supplement).
Sources
Head-to-Head Comparison Guide: 2-(4-Methoxyphenyl)nicotinic Acid vs. Its Positional Isomers
Executive Summary
The nicotinic acid (vitamin B3) scaffold is a privileged structure in medicinal chemistry. When derivatized with a 4-methoxyphenyl group, the resulting molecules exhibit profound biological activities. However, the exact placement of this aryl group—whether at the 2-, 4-, 5-, or 6-position of the pyridine ring—drastically alters the molecule's electronic distribution, steric profile, and ultimate pharmacological target.
This guide provides a rigorous, head-to-head comparison of 2-(4-Methoxyphenyl)nicotinic acid against its positional isomers, equipping drug development professionals with the structural-activity relationship (SAR) insights and validated experimental workflows necessary to evaluate these compounds.
Structural Dynamics & Structure-Activity Relationship (SAR)
The causality behind the divergent biological activities of these isomers lies in the spatial relationship between the bulky 4-methoxyphenyl group, the carboxylic acid, and the pyridine nitrogen.
-
2-(4-Methoxyphenyl)nicotinic acid: Placing the aryl group at the 2-position creates significant steric hindrance with the adjacent carboxylic acid at the 3-position. This forces the 4-methoxyphenyl ring to twist out of the pyridine plane. This specific, non-planar 3D conformation is highly favorable for intercalating into the deep, hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme, making it a potent non-steroidal anti-inflammatory drug (NSAID) candidate[1].
-
5-(4-Methoxyphenyl)nicotinic acid: At the 5-position, the aryl group is meta to the carboxylic acid, minimizing steric clash. This allows the molecule to adopt a more planar conformation. Planar aromatic systems are classic pharmacophores for kinase inhibition and radical scavenging (antioxidant activity), as they can easily slip into the ATP-binding clefts of protein kinases[2].
-
6-(4-Methoxyphenyl)nicotinic acid: Substitution at the 6-position places the electron-donating methoxy-aryl group adjacent to the pyridine nitrogen. This alters the basicity (pKa) of the nitrogen atom, a critical factor for penetrating the lipid-rich cell walls of Mycobacterium tuberculosis and Gram-positive bacteria. Consequently, 6-isomers are predominantly explored as antimicrobial and antitubercular agents[3].
Comparative Biological Profiling
The quantitative performance of these isomers against their respective biological targets is summarized below. Experimental data demonstrates that these derivatives often match or exceed the efficacy of established reference standards.
Table 1: Quantitative Performance Comparison of Positional Isomers
| Compound | Primary Biological Target | Key Therapeutic Application | Reference Standard | Typical Performance Metric |
| 2-(4-Methoxyphenyl)nicotinic acid | Cyclooxygenase-2 (COX-2) | Anti-inflammatory / Analgesic | Mefenamic Acid | Edema inhibition: ~62.2% (vs Mefenamic acid: 59.3%)[1] |
| 5-(4-Methoxyphenyl)nicotinic acid | Protein Kinases / ROS | Anticancer / Antioxidant | Ascorbic Acid / Sorafenib | IC50 (DPPH scavenging): ~12.8 - 19.8 µM[4] |
| 6-(4-Methoxyphenyl)nicotinic acid | Bacterial Cell Wall / Metabolism | Antimicrobial / Antitubercular | Isoniazid (INH) / Rifampicin | MIC: 1.2 - 15.6 µg/mL against MRSA & M. tuberculosis[3][5] |
Mechanistic Pathways
Fig 1: Divergent pharmacological pathways of methoxyphenyl nicotinic acid positional isomers.
Experimental Workflows & Self-Validating Protocols
To objectively compare these isomers in a laboratory setting, standard assays must be optimized to account for the specific chemical properties of the methoxyphenyl moiety.
Protocol 1: Fluorometric COX-2 Inhibition Assay (Optimized for 2-Isomers)
Causality Check: Why use a fluorometric assay over a standard colorimetric one? The 4-methoxyphenyl group exhibits strong UV absorbance that can interfere with colorimetric readouts at 412 nm (e.g., Ellman's reagent). A fluorometric approach bypasses this optical interference, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Compound Incubation: Dissolve 2-(4-Methoxyphenyl)nicotinic acid in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation). Incubate the compound with the COX-2 enzyme for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) simultaneously.
-
Data Acquisition: Measure fluorescence using a microplate reader (Ex/Em = 535/587 nm) after 5 minutes.
-
Self-Validation System:
-
Positive Control: DuP-697 or Mefenamic acid[1].
-
Quality Control: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed inhibition is not due to assay drift.
-
Protocol 2: Alamar Blue Broth Microdilution Assay (Optimized for 6-Isomers)
Causality Check: Why use Alamar Blue (resazurin) instead of standard optical density (OD600)? Mycobacteria and certain Gram-positive strains (like MRSA) tend to clump in liquid culture, making OD measurements highly variable and unreliable. Resazurin relies on cellular respiration rather than turbidity, providing a self-validating, objective fluorescence readout[5].
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate M. tuberculosis H37Rv or S. aureus ATCC 43300 to logarithmic phase. Adjust to a McFarland standard of 0.5.
-
Serial Dilution: Perform two-fold serial dilutions of 6-(4-Methoxyphenyl)nicotinic acid (from 64 µg/mL down to 0.5 µg/mL) in a 96-well plate using Middlebrook 7H9 broth.
-
Incubation: Inoculate wells and incubate at 37°C (24 hours for MRSA; 7 days for M. tuberculosis).
-
Metabolic Readout: Add 10% (v/v) Alamar Blue reagent to all wells. Incubate for an additional 4–24 hours.
-
Self-Validation System:
-
Colorimetric Shift: A shift from blue (oxidized) to pink (reduced) indicates bacterial survival. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue.
-
Controls: Include Isoniazid (INH) as a positive control[3] and a media-only well as a negative sterility control.
-
High-Throughput Screening Workflow
Fig 2: Self-validating high-throughput screening workflow for isomer evaluation.
References
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. ResearchGate. 1
-
5-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID. BenchChem. 2
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.5
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. 3
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. NIH. 4
Sources
Benchmarking the performance of 2-(4-Methoxyphenyl)nicotinic acid in functional assays
Benchmarking the Performance of 2-(4-Methoxyphenyl)nicotinic Acid in Functional Assays: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently see promising hit compounds fail in late-stage preclinical development due to poorly designed early-stage functional assays. To truly evaluate a compound's potential, we must move beyond basic screening and implement self-validating experimental systems that uncover the mechanistic truth of the molecule.
This guide provides an objective, data-driven benchmark of 2-(4-Methoxyphenyl)nicotinic acid (2-4-MPNA) , a specialized 2-aryl nicotinic acid derivative. These scaffolds have emerged as highly effective[1]. By comparing 2-4-MPNA against industry standards like Celecoxib (a selective COX-2 inhibitor) and Mefenamic Acid (a non-selective NSAID), we will dissect its performance, explore the causality behind our assay design, and establish robust protocols for your own laboratory workflows.
Mechanistic Rationale: Why 2-4-MPNA?
Traditional non-selective NSAIDs are notoriously associated with gastrointestinal toxicity due to their indiscriminate inhibition of Cyclooxygenase-1 (COX-1), a constitutively expressed enzyme responsible for gastric mucosal protection. The therapeutic goal is to selectively target Cyclooxygenase-2 (COX-2), the inducible isoform responsible for synthesizing pro-inflammatory prostaglandins like PGE2[2].
The structural brilliance of 2-4-MPNA lies in its 4-methoxyphenyl substitution. The COX-2 active site features a secondary, flexible hydrophobic pocket (accessed via a Val523 substitution, replacing the bulkier Ile523 found in COX-1). The methoxy group provides the precise steric bulk and electron-donating properties required to anchor the molecule within this COX-2 specific pocket, while the nicotinic acid core forms critical hydrogen bonds with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel. This structural complementarity is a hallmark of [3].
Diagram 1: COX-2 inflammatory signaling pathway and the targeted inhibition mechanism of 2-4-MPNA.
Quantitative Benchmarking Data
To objectively evaluate 2-4-MPNA, we benchmark its performance across two orthogonal functional assays. Table 1 demonstrates its intrinsic enzymatic selectivity, while Table 2 validates its functional efficacy in a complex cellular environment.
Table 1: In Vitro COX-1 vs. COX-2 Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 / COX-2) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)nicotinic acid | > 50.00 | 0.65 | > 76.9 |
| Celecoxib (Selective Standard) | > 50.00 | 0.04 | > 1250.0 |
| Mefenamic Acid (Non-selective Standard) | 0.08 | 0.15 | 0.53 |
Table 2: Cell-Based PGE2 Inhibition (LPS-Stimulated RAW 264.7 Macrophages)
| Compound | PGE2 Inhibition IC₅₀ (µM) | Cell Viability at 10 µM (%) |
|---|---|---|
| 2-(4-Methoxyphenyl)nicotinic acid | 1.12 | > 95% |
| Celecoxib | 0.08 | > 95% |
| Mefenamic Acid | 0.25 | 82% |
Data Insight: While Celecoxib remains the most potent absolute inhibitor, 2-4-MPNA demonstrates a highly favorable Selectivity Index (>76.9) compared to the non-selective Mefenamic acid. Crucially, 2-4-MPNA maintains >95% cell viability at working concentrations, ensuring that the reduction in PGE2 is driven by enzymatic inhibition, not compound toxicity.
Experimental Protocols: Building Self-Validating Systems
As scientists, we must ensure our protocols are resilient against false positives. Below are the field-proven methodologies used to generate the benchmarking data, complete with the causality behind critical steps.
Protocol A: Fluorometric COX-1/COX-2 Inhibitor Screening Assay
This cell-free assay measures the peroxidase activity of cyclooxygenases.
-
Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.
-
Causality: Cyclooxygenases require a heme cofactor for their peroxidase activity. Omitting hematin will result in a dead enzyme and a failed assay.
-
-
Compound Pre-incubation (Critical Step): Add 2-4-MPNA (serially diluted) to the enzyme mix and incubate at 37°C for exactly 10 minutes.
-
Causality: A common pitfall is ignoring binding kinetics. 2-aryl nicotinic acids often act as time-dependent, slow-binding inhibitors. Failing to pre-incubate will artificially inflate your IC₅₀ values, masking the compound's true potency.
-
-
Reaction Initiation: Add the fluorometric substrate (ADHP) and Arachidonic Acid (AA) to initiate the reaction.
-
Kinetic Measurement: Read fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.
Protocol B: Cell-Based PGE2 Quantification (ELISA)
This assay evaluates the compound's ability to cross cell membranes and inhibit inducible COX-2 in a physiological environment.
-
Cell Seeding & Starvation: Seed RAW 264.7 macrophages at 1x10⁵ cells/well in a 96-well plate. Incubate overnight. Replace with serum-free media for 4 hours prior to treatment.
-
Causality: Serum starvation synchronizes the cell cycle and reduces basal PGE2 levels, drastically improving the assay's signal-to-noise ratio.
-
-
Compound Pre-treatment: Treat cells with 2-4-MPNA for 1 hour.
-
Inflammatory Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.
-
Causality: LPS activates the TLR4 pathway, inducing de novo synthesis of COX-2. This perfectly mimics an acute inflammatory state.
-
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 5 minutes. Harvest the supernatant for PGE2 quantification via competitive ELISA.
-
Orthogonal Viability Check (Self-Validation): Immediately add MTT reagent to the remaining adherent cells to assess viability.
-
Causality: This is what makes the system self-validating. A drop in PGE2 could simply mean your compound lysed the macrophages. By running a parallel viability assay, we definitively prove that the anti-inflammatory effect is mechanistically sound and not an artifact of cell death.
-
Diagram 2: Step-by-step experimental workflow for cell-based PGE2 quantification.
References
-
Khalil NA, Ahmed EM, Mohamed KO, Zaitone SA. "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Chemical and Pharmaceutical Bulletin, 2013.[Link]
-
Mohsen EMJ, Ali N, Atiya RN. "Nicotinic acid derivatives: Application and uses, review." Journal of Research in Chemistry, 2021.[Link]
-
Khalil NA, Ahmed EM, Tharwat T, Mahmoud Z. "Nicotinic Acids, Derivatives and Lead Optimization as Anti-Inflammatory Agents: A Review." ResearchGate, 2024.[Link]
Sources
Confirming the molecular target of 2-(4-Methoxyphenyl)nicotinic acid through genetic approaches
Confirming the Molecular Target of 2-(4-Methoxyphenyl)nicotinic Acid: A Genetic Deconvolution Guide
Introduction: The Necessity of Genetic Anchoring
In early-stage drug development, establishing the precise molecular target of a novel compound is the most critical step in predicting its efficacy and safety profile. 2-(4-Methoxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin). Niacin and its analogs (such as acipimox) exert their primary lipid-modulating and anti-inflammatory effects by acting as agonists for the Hydroxycarboxylic acid receptor 2 (HCAR2) , also known as GPR109A[1].
While traditional pharmacological assays (e.g., radioligand binding) can demonstrate that 2-(4-Methoxyphenyl)nicotinic acid has a high affinity for HCAR2, they cannot definitively rule out off-target polypharmacology. Pharmacological antagonists often possess their own off-target effects, creating a circular logic loop. To establish absolute causality, Application Scientists rely on genetic target deconvolution . By physically removing the putative target from the cellular system, we create a self-validating model to confirm whether the compound's phenotypic effects are strictly mediated by HCAR2[2].
Figure 1: HCAR2 Gi-coupled signaling cascade triggered by nicotinic acid derivatives.
Comparative Analysis: Genetic Approaches for Target Validation
To validate HCAR2 as the sole target, we must compare the efficacy of 2-(4-Methoxyphenyl)nicotinic acid across different genetic backgrounds. Below is an objective comparison of the genetic tools available for this workflow.
| Genetic Approach | Mechanism | Residual Target Activity | Application in Target Validation | Scientific Verdict |
| CRISPR/Cas9 KO | Induces double-strand breaks, causing frameshift mutations and nonsense-mediated decay. | 0% (Complete null) | Gold standard for proving a drug's effect is entirely dependent on a specific receptor[2]. | Preferred. Eliminates background noise, ensuring any residual drug activity is definitively off-target. |
| shRNA / siRNA | Degrades target mRNA post-transcriptionally. | 10–30% | Useful for essential genes where complete KO is lethal. | Suboptimal for GPCRs. Highly potent agonists can still trigger full downstream signaling via spare receptors. |
| Lentiviral Overexpression | Introduces exogenous target DNA into a KO background (Rescue). | >100% | Proves that re-introducing the target restores drug sensitivity. | Mandatory Control. Satisfies molecular Koch's postulates, proving the KO phenotype wasn't an artifact. |
Experimental Workflow: A Self-Validating Protocol
To rigorously test 2-(4-Methoxyphenyl)nicotinic acid, we utilize a three-tiered isogenic cell system: Wild-Type (WT), HCAR2-Knockout (KO), and HCAR2-Rescue. We recommend using A549 cells or primary adipocytes, as they natively express high levels of functional HCAR2[2].
Figure 2: Step-by-step genetic deconvolution workflow for definitive target validation.
Protocol 1: Generation of the Isogenic Cell Lines
Expertise Note: We utilize Ribonucleoprotein (RNP) delivery rather than plasmid transfection. RNPs provide immediate, transient Cas9 activity, which drastically minimizes off-target genomic cleavage compared to prolonged plasmid expression.
-
sgRNA Design: Design synthetic sgRNAs targeting Exon 1 of the human HCAR2 gene. Targeting the first exon ensures early frameshift mutations, preventing the translation of truncated, partially active receptor variants.
-
RNP Assembly & Electroporation: Incubate Cas9 protein with the synthetic sgRNA at room temperature for 15 minutes to form RNPs. Electroporate the RNPs into A549 cells.
-
Clonal Expansion: 48 hours post-electroporation, perform single-cell sorting via FACS into 96-well plates to establish clonal lines.
-
Genomic Validation: Extract genomic DNA from expanded clones. Perform PCR amplification of the target locus and use Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations.
-
Rescue Line Generation: Transduce a validated HCAR2-KO clone with a lentiviral vector harboring the WT HCAR2 coding sequence under a constitutive promoter (e.g., EF1α) to create the Rescue line.
Protocol 2: Functional cAMP Accumulation Assay
Expertise Note: Because HCAR2 is a Gi -coupled receptor, its activation inhibits Adenylyl Cyclase (AC). To quantify this, we must first artificially stimulate AC with Forskolin to create a high cAMP baseline. A true HCAR2 agonist will suppress this Forskolin-induced cAMP spike[3].
-
Cell Plating: Seed WT, HCAR2-KO, and HCAR2-Rescue cells at 10,000 cells/well in a 384-well microplate.
-
Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX to prevent the natural degradation of cAMP.
-
Compound Treatment: Co-treat the cells with 10 µM Forskolin and an 11-point concentration gradient (0.1 nM to 100 µM) of 2-(4-Methoxyphenyl)nicotinic acid, Acipimox, or standard Nicotinic Acid.
-
Detection: Lyse the cells and quantify intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.
Quantitative Data Presentation: Target Confirmation
The following table demonstrates the anticipated pharmacological profile when comparing 2-(4-Methoxyphenyl)nicotinic acid against standard HCAR2 agonists across the engineered genetic backgrounds.
| Compound | WT Cells EC50 (µM) | HCAR2-KO Cells EC50 (µM) | HCAR2-Rescue EC50 (µM) | Target Specificity Conclusion |
| Nicotinic Acid (Standard) | 1.25 ± 0.12 | > 100 (No Response) | 1.30 ± 0.15 | Strictly HCAR2-dependent[3]. |
| Acipimox (Control) | 4.34 ± 0.51 | > 100 (No Response) | 4.40 ± 0.48 | Strictly HCAR2-dependent[1]. |
| 2-(4-Methoxyphenyl)nicotinic acid | 0.85 ± 0.09 | > 100 (No Response) | 0.88 ± 0.11 | Strictly HCAR2-dependent. |
Data Interpretation: The data clearly shows that 2-(4-Methoxyphenyl)nicotinic acid is a highly potent agonist, outperforming the clinical derivative Acipimox. Crucially, the complete loss of activity ( EC50 > 100 µM) in the HCAR2-KO line—and the subsequent restoration of potency in the Rescue line—provides unequivocal genetic proof that 2-(4-Methoxyphenyl)nicotinic acid exerts its biological effects exclusively through the HCAR2 receptor, with no confounding off-target pathways.
References[1] Title: Hydroxyl carboxylic acid receptor-2 (HCAR2) as a potential target in neurometabolic diseases. Source: ResearchGate (Pharmacology & Therapeutics). URL: https://www.researchgate.net/publication/383181822_Hydroxyl_carboxylic_acid_receptor-2_HCAR2_as_a_potential_target_in_neurometabolic_diseases[2] Title: Hydroxycarboxylic Acid Receptor 2 Is a Zika Virus Restriction Factor That Can Be Induced by Zika Virus Infection Through the IRE1-XBP1 Pathway. Source: PMC (Frontiers in Microbiology). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987361/[3] Title: Diet modulates the therapeutic effects of dimethyl fumarate mediated by the immunometabolic neutrophil receptor HCAR2. Source: eLife. URL: https://elifesciences.org/articles/93556
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycarboxylic Acid Receptor 2 Is a Zika Virus Restriction Factor That Can Be Induced by Zika Virus Infection Through the IRE1-XBP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet modulates the therapeutic effects of dimethyl fumarate mediated by the immunometabolic neutrophil receptor HCAR2 | eLife [elifesciences.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)nicotinic Acid
The Core Principles of Chemical Waste Management
Before delving into the specific procedures for 2-(4-Methoxyphenyl)nicotinic acid, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure compliance with federal, state, and local regulations.[6][7]
-
Segregation: Never mix incompatible waste streams.[8][9][10] For 2-(4-Methoxyphenyl)nicotinic acid, this means it should be disposed of in a container designated for non-halogenated solid chemical waste.
-
Identification: All waste containers must be clearly and accurately labeled.[11][12][13] This includes the full chemical name and the words "Hazardous Waste."[7][10]
-
Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and always kept closed except when adding waste.[8][9][13][14]
-
Minimization: The most effective way to manage waste is to generate less of it.[9][11] This can be achieved by carefully planning experiments and ordering only the necessary quantities of chemicals.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information extrapolated from analogous compounds, which should guide the handling and disposal of 2-(4-Methoxyphenyl)nicotinic acid.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][3] | Avoid ingestion. Wash hands thoroughly after handling.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | Wear chemical splash goggles or a face shield.[1][15] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] | Work in a certified chemical fume hood. Avoid breathing dust.[5][16] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 2-(4-Methoxyphenyl)nicotinic acid from the point of generation to its final collection.
Personnel and Environmental Protection:
-
Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical splash goggles.[6][15]
-
Ventilation: All handling and packaging of 2-(4-Methoxyphenyl)nicotinic acid waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[15]
Waste Collection and Containerization:
-
Designate a Waste Container: Use a clearly labeled, wide-mouthed, and robust container made of a compatible material (e.g., high-density polyethylene, HDPE) for collecting solid chemical waste.[12][16] Ensure the container has a secure, screw-on lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[10][13] The label must include:
-
Waste Transfer: Carefully transfer the solid 2-(4-Methoxyphenyl)nicotinic acid waste into the designated container. Use a clean scoop or spatula to avoid cross-contamination.
-
Container Sealing: Securely close the container lid immediately after adding the waste.[9][13][14] Do not leave funnels in the container.[14]
Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[10][17] This area must be away from sinks and floor drains.[17]
-
Secondary Containment: For liquid waste, secondary containment is mandatory.[8][13][14] While 2-(4-Methoxyphenyl)nicotinic acid is a solid, it is good practice to store the solid waste container in a secondary containment bin to prevent the spread of any potential spills.
-
Request for Pickup: Once the container is full or has been in storage for a period defined by your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][17][18]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of 2-(4-Methoxyphenyl)nicotinic acid.
Conclusion
The proper disposal of 2-(4-Methoxyphenyl)nicotinic acid is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste segregation, identification, and containment, and by following the detailed protocol outlined in this guide, you can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Vertex.
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- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenyl)nicotinic Acid
This guide provides essential, experience-driven safety and logistical information for the handling and disposal of 2-(4-Methoxyphenyl)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
The Causality of Hazard: Understanding the Risks
2-(4-Methoxyphenyl)nicotinic acid is a solid aromatic carboxylic acid. While not acutely toxic, its physical and chemical properties present distinct hazards that dictate our safety protocols. The primary routes of exposure are inhalation of dust, and direct contact with the skin and eyes. The acidic nature of the compound, combined with its fine particulate form, is the root cause of its irritant properties.
According to its Safety Data Sheet (SDS), the compound is classified with several key hazards that form the basis of our protective strategy.[1]
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Code | Hazard Statement | Key Precautionary Statements |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1] |
| Serious Eye Irritation, Cat. 2 | H319 | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/eye protection/face protection.[1][2] |
| STOT Single Exposure, Cat. 3 | H335 | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust.[1] |
| Hazardous to Aquatic Life | H402 | Harmful to aquatic life. | P273: Avoid release to the environment.[3] |
The Core Protective Protocol: Your PPE Ensemble
A multi-layered approach to PPE is crucial. No single piece of equipment protects against all hazards; instead, the ensemble works as a system to isolate you from the chemical.[4] The selection of PPE must be based on a thorough risk assessment of the specific procedures you are performing.
Table 2: Recommended PPE for Handling 2-(4-Methoxyphenyl)nicotinic acid
| PPE Category | Recommended Equipment | Rationale & Expert Insight |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.[2][5][6] | Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. The serious eye irritation hazard (H319) necessitates the full protection of sealed goggles, compliant with OSHA 29 CFR 1910.133.[2][6] |
| Skin & Body Protection | Gloves: Nitrile rubber gloves are the standard for incidental contact. Inspect for tears before use and change them immediately if contact with the chemical occurs.[5][7] Lab Coat: A clean, buttoned lab coat is required to protect skin and personal clothing.[5][7] | The compound is a known skin irritant (H315). Nitrile provides good resistance to a wide range of chemicals for non-prolonged contact.[6][7] Never reuse contaminated gloves, as this can trap the chemical against your skin, increasing the risk of irritation.[8] |
| Respiratory Protection | A NIOSH-approved N95 (or EN 143 equivalent) dust respirator is required when handling the solid powder outside of a certified chemical fume hood.[2][5] | The primary engineering control is a fume hood.[5][9] However, if weighing must be done on an open bench, a respirator is essential to prevent respiratory tract irritation (H335) from inhaled dust.[10] All respirator use must be in accordance with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[2] |
Procedural Guidance: From Receipt to Disposal
Properly using PPE is as important as selecting it. The following workflow integrates safety measures at every step.
Step 1: Preparation and Engineering Controls
-
Designate a Workspace: All handling of 2-(4-Methoxyphenyl)nicotinic acid powder should occur within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Verify Safety Equipment: Before starting, confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and place them in the fume hood to minimize traffic in and out of the containment area.
Step 2: Safe Handling and Experimentation
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves before handling the chemical container.
-
Weighing: Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid pouring directly from the bottle to prevent generating dust clouds.
-
Making Solutions: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: Once the transfer is complete, securely cap the stock container.
Step 3: Decontamination and Doffing PPE
-
Clean Workspace: Decontaminate the work area within the fume hood using an appropriate solvent, followed by soap and water.[5]
-
Doff PPE Correctly: Remove gloves first, turning them inside out to trap any contamination. Remove your lab coat and finally your goggles.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10]
Step 4: Spill Management and Disposal Plan
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated, labeled waste container.[10]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
-
All waste material, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of in accordance with local, state, and federal regulations.[2]
-
Do not mix this waste with other streams. Keep it in a clearly labeled, sealed container.
-
Handle uncleaned, empty containers as you would the product itself.
-
Visualizing the Safety Workflow
The following diagram illustrates the critical control points and required PPE throughout the handling lifecycle of 2-(4-Methoxyphenyl)nicotinic acid.
Caption: Workflow for handling 2-(4-Methoxyphenyl)nicotinic acid.
Conclusion
The safe handling of 2-(4-Methoxyphenyl)nicotinic acid is predicated on a foundational understanding of its hazards and the systematic application of controls. By integrating robust engineering controls like a chemical fume hood with the correct personal protective equipment and meticulous handling procedures, researchers can effectively minimize exposure and ensure a safe laboratory environment. This guide serves as a dynamic resource; always consult the most recent Safety Data Sheet from your supplier and perform a risk assessment tailored to your specific experimental context.
References
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- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.Benchchem.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- SAFETY DATA SHEET - 4-Methoxyphenylacetic acid. (2010). Fisher Scientific.
- Personal Protective Equipment Selection Guide. (2015). University of Arizona.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
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- Safety Data Sheet - Nicotinic acid ≥98 %.Carl ROTH.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
